Gardenin B
Description
This compound has been reported in Citrus tankan, Citrus reticulata, and other organisms with data available.
has antineoplastic activity; structure in first source
an antineoplastic agent; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-15(21)17(23-2)19(25-4)18(24-3)16(14)26-13/h5-9,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEVSYZNYDZSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182260 | |
| Record name | Gardenin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2798-20-1 | |
| Record name | Gardenin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2798-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gardenin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardenin B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gardenin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GARDENIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E89KN5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Gardenin B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenin B, a polymethoxyflavone found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for assessing its antioxidant, cytotoxic, and apoptotic effects are presented, along with insights into the underlying signaling pathways. This document aims to serve as a valuable resource for researchers exploring the therapeutic potential of this compound in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a natural flavonoid characterized by the presence of four methoxy groups and one hydroxyl group on the flavone backbone.[1][2] It is classified as a tetramethoxyflavone and is structurally related to tangeretin.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | [1] |
| Synonyms | 5-Demethyltangeretin, 5-Hydroxy-4',6,7,8-tetramethoxyflavone | [2] |
| CAS Number | 2798-20-1 | |
| Molecular Formula | C₁₉H₁₈O₇ | |
| PubChem CID | 96539 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 358.34 g/mol | |
| Appearance | Yellow powder | |
| Melting Point | 176-177 °C | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Practically insoluble in water. | |
| logP (predicted) | 3.3 | |
| pKa (predicted) | 9.66 (strongest acidic) |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
2.1. NMR Spectroscopy
2.2. Mass Spectrometry
Mass spectrometry data reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of polymethoxyflavonoids like this compound typically involves the loss of methyl radicals (•CH₃) and carbon monoxide (CO) from the methoxy and carbonyl groups, respectively.
2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl (-OH) group, aromatic C-H stretching, C=O stretching of the γ-pyrone ring, and C-O stretching of the ether and phenol groups.
2.4. UV-Visible Spectroscopy
In methanol, flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For flavones like this compound, Band I, representing the B-ring absorption, is expected in the range of 310-350 nm, while Band II, from the A-ring, typically appears between 250-290 nm.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including antiproliferative, apoptotic, antioxidant, and anti-inflammatory effects.
3.1. Antiproliferative and Apoptotic Activity
This compound has demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia, lung, breast, colon, and hepatic cancer cells. Its primary mechanism of anticancer action is the induction of apoptosis.
3.1.1. Apoptosis Signaling Pathway
This compound induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP).
3.2. Antioxidant Activity
This compound demonstrates notable antioxidant properties by scavenging free radicals. This activity is often attributed to its ability to donate a hydrogen atom from its hydroxyl group.
3.2.1. Nrf2 Signaling Pathway
Flavonoids are known to exert antioxidant effects by modulating the Keap1-Nrf2 pathway. While direct evidence for this compound is still emerging, it is plausible that it activates the transcription factor Nrf2, leading to the upregulation of antioxidant enzymes.
3.3. Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators. The NF-κB signaling pathway is a key regulator of inflammation, and many flavonoids are known to inhibit its activation.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound.
4.1. Antioxidant Activity Assays
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Protocol:
-
Reagent Preparation:
-
Prepare a 0.2 mM stock solution of DPPH in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of this compound (serially diluted from the stock solution) to the wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH working solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
4.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution of this compound in a suitable solvent.
-
-
Assay Procedure:
-
Add 10 µL of the this compound sample to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄. The antioxidant capacity of this compound is expressed as equivalents of the standard.
-
4.2. Cell-Based Assays
4.2.1. Cell Viability (MTT) Assay
Protocol:
-
Cell Seeding: Seed cells (e.g., HL-60 leukemia cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control.
4.2.2. Caspase Activity Assay
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as in the MTT assay. After treatment, harvest the cells and lyse them using a specific lysis buffer provided in a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.
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Caspase Assay:
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9) to the wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence according to the kit's instructions.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase activity.
4.2.3. Western Blot Analysis for Apoptosis Markers
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising natural flavonoid with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its properties and detailed protocols for its evaluation. The presented information on its pro-apoptotic, antioxidant, and anti-inflammatory effects, along with the implicated signaling pathways, offers a solid basis for researchers to design and conduct further studies to unlock the full therapeutic value of this compound. The provided experimental workflows and diagrams are intended to facilitate the practical application of this knowledge in a laboratory setting.
References
Gardenin B: A Technical Guide for Researchers
IUPAC Name: 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one[][2][3]
CAS Number: 2798-20-1[][2]
This technical guide provides an in-depth overview of Gardenin B, a polymethoxyflavone with significant therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, focusing on its biological activities, underlying mechanisms of action, and relevant experimental protocols.
Core Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, most notably as an antioxidant and an anti-cancer agent. It has been shown to inhibit tumor cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines. The following tables summarize the key quantitative data associated with the bioactivity of this compound.
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| Ornithine Decarboxylase (ODC) | 6.24 µg/mL | - | |
| Cathepsin D | 5.61 µg/mL | - | |
| DPPH Radical Scavenging | 8.87 µg/mL | - | |
| Nitric Oxide (NO) Scavenging | 10.59 µg/mL | - | |
| HL-60 (Human Leukemia) | 1.6 µM | In vitro | |
| U-937 (Human Leukemia) | 3.0 µM | In vitro |
Table 1: Inhibitory and Antioxidant Activities of this compound
| Cell Line | Treatment Duration | Effect | Reference |
| HL-60 and U-937 | 24 hours | Reduction in Procaspase-2, -8, -9, and -3 levels; Inhibition of Bcl-2 and PARP | |
| HL-60 | 12, 24, 48 hours | 5-fold, 7-fold, and 10-fold increase in sub-G1 cell population, respectively |
Table 2: Effects of this compound on Apoptosis-Related Markers and Cell Cycle
Signaling Pathways
This compound exerts its anti-cancer effects primarily through the induction of apoptosis via both the intrinsic and extrinsic signaling pathways. In human leukemia cells, this involves the activation of multiple caspases, leading to programmed cell death.
Caption: Apoptotic signaling pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-cancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Human leukemia cell lines (e.g., HL-60, U-937)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL.
-
Incubate the cells overnight to allow for attachment and stabilization.
-
Treat the cells with various concentrations of this compound (e.g., 0.3, 1, 3, 10, 30, and 100 µM) and a vehicle control (DMSO) for 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.
-
Carefully remove the supernatant and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Materials:
-
Leukemia cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 2 x 10^6 cells treated with this compound and a control.
-
Wash the cells twice with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 80% ethanol while vortexing and incubate on ice for at least 30 minutes.
-
Wash the fixed cells twice with cold PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3, following treatment with this compound.
Materials:
-
Leukemia cells treated with this compound
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed 2 x 10^6 cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.
-
Induce apoptosis according to your experimental design. Concurrently, incubate an untreated control group.
-
Collect the cells and resuspend them in 50 µL of chilled cell lysis buffer.
-
Incubate the cell lysate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant to a fresh tube.
-
To each well of a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) and 50 µL of the cell lysate.
-
Add 5 µL of the caspase-3 substrate (e.g., 4 mM DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
References
The Botanical Treasury of Gardenin B: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin B, a polymethoxyflavone with the chemical name 5-hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one, has garnered significant scientific interest due to its diverse pharmacological activities. These include potent antiproliferative effects against various cancer cell lines and neuroprotective properties.[1] As a naturally occurring compound, understanding its botanical origins and the methodologies for its extraction and purification are crucial for advancing research and development in therapeutics. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and a summary of its known biological signaling pathways.
Natural Sources of this compound
This compound is distributed across a range of plant families, with notable concentrations found in the Lamiaceae, Asteraceae, Rutaceae, and Rubiaceae families. The following table summarizes the key botanical sources of this valuable flavonoid.
| Plant Family | Genus | Species | Plant Part(s) | Reference(s) |
| Rubiaceae | Gardenia | Gardenia lucida | Gum resin | [2] |
| Gardenia jasminoides | Fruits | [3] | ||
| Gardenia resinifera | Gum | |||
| Asteraceae | Baccharis | Baccharis scandens | Aerial parts | |
| Lamiaceae | Vitex | Vitex negundo | Leaves | |
| Mentha | Mentha dumetorum | - | ||
| Thymus | - | - | ||
| Ocimum | - | - | ||
| Origanum | - | - | ||
| Rutaceae | Citrus | Citrus tankan | - | |
| Citrus reticulata | - | |||
| Peltostigma | Peltostigma guatemalense | Leaves and wood |
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant utilized. To date, quantitative data remains limited in the scientific literature. The following table presents available quantitative data for this compound from a prominent source.
| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content | Reference |
| Gardenia lucida | Gum resin | Not specified in abstract | HPTLC | 0.21 to 0.32 µg per spot (LOQ) | |
| Baccharis scandens | Aerial parts | Not specified | Not specified | Not available | |
| Vitex negundo | Leaves | Ethanol | Not specified for this compound | Not available | |
| Citrus spp. | Peel | Not specified | Not specified | Not available | |
| Mentha dumetorum | - | Not specified | Not specified | Not available |
LOQ: Limit of Quantification
Experimental Protocols
General Workflow for Extraction and Isolation of this compound
The isolation of this compound from its natural sources typically involves a multi-step process beginning with extraction from the plant material, followed by fractionation and purification using chromatographic techniques.
References
The Intricate Pathway of Gardenin B Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenin B, a polymethoxylated flavone with significant therapeutic potential, is synthesized in plants through a specialized branch of the flavonoid biosynthesis pathway. This technical guide provides an in-depth exploration of the core biosynthetic route leading to this compound. It details the enzymatic steps from the general phenylpropanoid pathway to the specific hydroxylation and methylation reactions that define its unique structure. This document summarizes key quantitative data, provides detailed experimental protocols for the study of this pathway, and includes visualizations of the biochemical transformations and experimental workflows to support further research and development.
Introduction
This compound (5-hydroxy-6,7,8,4'-tetramethoxyflavone) is a naturally occurring polymethoxyflavone (PMF) found in various plant species, including Gardenia lucida and citrus peels.[1] PMFs are a class of flavonoids characterized by multiple methoxy groups attached to the flavone backbone, a structural feature that enhances their metabolic stability and bioavailability, contributing to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Understanding the biosynthetic pathway of this compound is crucial for its potential large-scale production through metabolic engineering in plants or microbial systems. This guide delineates the currently understood and inferred enzymatic steps involved in its formation.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, progresses through the core flavonoid pathway to produce a flavone scaffold, and culminates in a series of specific hydroxylation and methylation events.
General Phenylpropanoid Pathway: The Foundation
The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. Three key enzymes are responsible for converting L-phenylalanine to p-coumaroyl-CoA, the universal precursor for all flavonoids.
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.
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Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.
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4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA.
Flavone Synthesis: Building the Core Structure
p-Coumaroyl-CoA enters the flavonoid-specific pathway, where it undergoes condensation and cyclization reactions to form the foundational flavone structure.
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Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
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Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into the flavanone, (2S)-naringenin.
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Flavone Synthase (FNS): Introduces a double bond in the C-ring of naringenin to form the flavone apigenin. Citrus species are known to possess type II flavone synthases (FNSIIs) that directly convert flavanones to flavones.
The Inferred Pathway to this compound: Hydroxylation and Polyméthylation
The precise sequence of hydroxylation and methylation steps from apigenin to this compound has not been fully elucidated for a single plant species. However, based on the structure of this compound and the known activities of flavonoid-modifying enzymes, a plausible pathway can be inferred. This likely involves a series of reactions catalyzed by cytochrome P450 hydroxylases and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).
The proposed pathway involves the initial hydroxylation of apigenin to form a polyhydroxylated flavone intermediate, which is then sequentially methylated. The order of these reactions can vary between plant species.
Proposed Biosynthetic Pathway of this compound
Caption: A plausible biosynthetic pathway for this compound.
Quantitative Data
While specific kinetic data for the enzymes in the this compound pathway are limited, data from homologous enzymes involved in flavonoid methylation provide valuable insights.
Table 1: Kinetic Parameters of Related Flavonoid O-Methyltransferases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source |
| PfOMT3 (from Perilla frutescens) | Chrysin | 1.31 | - | - | [2] |
| PfOMT3 (from Perilla frutescens) | Apigenin | 10.42 | - | - | [2] |
| EnOMT1 (from Eucalyptus nitida) | Pinocembrin | 15.3 | 0.04 | 2614 | |
| CrOMT2 (from Citrus reticulata) | Luteolin | 23.5 | 0.12 | 5106 | |
| CrOMT2 (from Citrus reticulata) | Quercetin | 31.2 | 0.09 | 2885 |
Note: Data for kcat were not always available in the cited literature.
Experimental Protocols
The study of the this compound biosynthesis pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression and Purification of O-Methyltransferases
This protocol describes the expression of a putative flavonoid OMT in E. coli and its subsequent purification for in vitro characterization.
Workflow for OMT Expression and Purification
Caption: Workflow for heterologous expression and purification of OMTs.
Detailed Protocol:
-
Cloning: The open reading frame of the candidate OMT gene is amplified from cDNA and cloned into an E. coli expression vector, such as pET-28a, which adds a polyhistidine tag to the recombinant protein.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. After cell lysis by sonication, the lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged OMT is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA). After washing to remove non-specifically bound proteins, the OMT is eluted with a buffer containing a high concentration of imidazole.
-
Verification: The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Enzyme Assays
Enzyme assays are performed to determine the substrate specificity and kinetic parameters of the purified OMT.
Reaction Mixture:
-
Purified OMT (1-5 µg)
-
Flavonoid substrate (e.g., apigenin, isoscutellarein; 10-200 µM)
-
S-adenosyl-L-methionine (SAM) (10-500 µM)
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT) (1 mM)
-
MgCl₂ (2 mM)
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 30°C for 30-60 minutes.
-
The reaction is stopped by the addition of an equal volume of ethyl acetate and vortexing.
-
The organic phase, containing the methylated flavonoid product, is collected, evaporated to dryness, and resuspended in methanol for analysis.
HPLC Analysis of Reaction Products
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the products of the enzyme assay.
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detection: Photodiode array (PDA) detector to monitor the absorbance at wavelengths characteristic of flavonoids (e.g., 280 nm and 340 nm). Mass spectrometry (MS) can be coupled to the HPLC for definitive product identification.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of OMT reaction products.
Regulatory Mechanisms
The biosynthesis of flavonoids, including PMFs, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. These transcription factors form regulatory complexes that bind to the promoter regions of the flavonoid biosynthetic genes, thereby activating or repressing their transcription in response to developmental and environmental cues.
Conclusion
The biosynthesis of this compound is a complex process that involves a cascade of enzymatic reactions, starting from the general phenylpropanoid pathway and culminating in a series of specific hydroxylation and methylation events on a flavone backbone. While the complete pathway has not been fully elucidated in a single organism, a plausible route can be inferred from our knowledge of flavonoid biosynthesis in various plant species. Further research, utilizing the experimental approaches outlined in this guide, is necessary to identify and characterize the specific enzymes and regulatory factors involved in this compound synthesis. Such knowledge will be instrumental in developing sustainable strategies for the production of this valuable bioactive compound for pharmaceutical and nutraceutical applications.
References
The Biological Activity of Gardenin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin B, a polymethoxyflavone found in plants such as Gardenia lucida and Baccharis scandens, has garnered significant interest within the scientific community for its diverse biological activities.[1][2] This technical guide provides an in-depth overview of the biological and pharmacological properties of this compound, with a focus on its anticancer, antioxidant, and anti-inflammatory effects. The information is presented to support further research and drug development initiatives.
Anticancer Activity
This compound has demonstrated potent antiproliferative activity against a range of human cancer cell lines, including leukemia, lung, breast, colon, and hepatic cancer cells.[1] Its anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through the activation of both the intrinsic and extrinsic apoptotic pathways.[1][3] This process is characterized by the activation of multiple caspases, which are key mediators of apoptosis.
Signaling Pathway:
The apoptotic cascade initiated by this compound involves the following key events:
-
Activation of Initiator Caspases: this compound treatment leads to the cleavage and activation of initiator caspases, including caspase-2, caspase-8, and caspase-9. Caspase-8 activation is a hallmark of the extrinsic pathway, while caspase-9 activation is central to the intrinsic pathway.
-
Activation of Executioner Caspases: The activation of initiator caspases subsequently leads to the cleavage and activation of executioner caspases, such as caspase-3.
-
Cleavage of Cellular Substrates: Activated caspase-3 proceeds to cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological changes associated with apoptosis.
-
Modulation of Bcl-2 Family Proteins: this compound has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2, further promoting cell death.
Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest, contributing to its antiproliferative effects. Studies have shown that it can cause an accumulation of cells in the G2/M phase of the cell cycle. This is often associated with the modulation of key cell cycle regulatory proteins.
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of this compound against various cancer cell lines, presented as IC50 values.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HL-60 | Human Leukemia | 1.6 µM | |
| U-937 | Human Leukemia | 3.0 µM | |
| HCT116 | Human Colon Carcinoma | 46.28 ± 2.16 µM | |
| Lung, Breast, Colon, Hepatic, Leukemia cell lines and Keratinocytes | Various | 12.82 ± 0.67 - 94.63 ± 1.27 µg/mL | |
| MCF7 | Human Breast Adenocarcinoma | 30 µM |
Enzyme Inhibition
This compound has been identified as an inhibitor of several enzymes implicated in cancer and other diseases.
| Target Enzyme | IC50 Value | Reference |
| Ornithine Decarboxylase (ODC) | 6.24 µg/mL | |
| Cathepsin D | 5.61 µg/mL |
Antioxidant and Anti-inflammatory Activity
This compound exhibits notable antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit the production of inflammatory mediators contributes to its potential therapeutic applications.
Quantitative Antioxidant and Anti-inflammatory Data
| Activity | IC50 Value | Reference |
| DPPH Radical Scavenging | 8.87 µg/mL | |
| Nitric Oxide (NO) Scavenging | 10.59 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic cells and determine the cell cycle distribution.
Methodology:
-
Cell Harvesting: Harvest cells after treatment with this compound.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the identification of a sub-G1 peak, which represents apoptotic cells with fragmented DNA.
Western Blot Analysis for Caspase Activation
This protocol is used to detect the cleavage and activation of caspases.
Methodology:
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the pro- and cleaved forms of caspases (e.g., caspase-3, -8, -9) and PARP.
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescent substrate. The appearance of cleaved caspase and PARP bands indicates apoptosis induction.
DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Addition: Add different concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals by this compound.
Nitric Oxide (NO) Scavenging Assay
This protocol assesses the ability of this compound to scavenge nitric oxide radicals.
Methodology:
-
NO Generation: Generate nitric oxide from a sodium nitroprusside solution.
-
Sample Incubation: Incubate the sodium nitroprusside solution with various concentrations of this compound.
-
Nitrite Quantification: Measure the amount of nitrite formed using the Griess reagent. A decrease in the nitrite concentration in the presence of this compound indicates its NO scavenging activity.
Conclusion
This compound is a promising natural compound with a range of biological activities, most notably its potent anticancer effects. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its antioxidant and anti-inflammatory properties, makes it a strong candidate for further investigation in the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
Gardenin B as a Potent Natural Inhibitor of Ubiquitin-Specific Protease 7 (USP7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis, including the p53 tumor suppressor and its negative regulator, MDM2.[1][2][3] This technical guide provides a comprehensive overview of Gardenin B, a naturally occurring methoxyflavone, as a promising inhibitor of USP7. This document details the mechanism of action, quantitative biological data, and experimental methodologies related to the investigation of this compound's effects on the USP7-p53 signaling axis. Furthermore, it presents key signaling pathways and experimental workflows in standardized visual formats to facilitate understanding and further research in the field of USP7-targeted cancer therapy.
Introduction to USP7 and Its Role in Cancer
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, thereby rescuing proteins from degradation. USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a key DUB that is overexpressed in various human cancers and its high expression levels often correlate with poor prognosis.[1][3]
USP7 plays a pivotal role in the p53-MDM2 pathway. It deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, MDM2 becomes destabilized and degraded, leading to the accumulation and activation of p53. This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making USP7 an attractive target for cancer drug development.
This compound: A Natural Product Inhibitor of USP7
This compound is a methoxyflavone compound that has been identified as a natural inhibitor of USP7. It has demonstrated antiproliferative activity in various cancer cell lines and has been shown to activate the p53 signaling pathway. The inhibitory potential of this compound against USP7 has been investigated through in vitro cellular assays and in silico modeling studies.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the deubiquitinating activity of USP7. This leads to the destabilization of MDM2, a primary substrate of USP7. The subsequent reduction in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates its target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's biological activity. It is important to note that a direct enzymatic IC50 value for this compound against purified USP7 is not prominently available in the reviewed literature; the data primarily reflects the cytotoxic effects in cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 46.28 ± 2.16 | |
| HL-60 | Leukemia | 1.6 | |
| U-937 | Leukemia | 3.0 |
Table 2: In Silico Binding Affinity of this compound to USP7
| Docking Score | Value | Method | Reference |
| Ledock score | -6.86 | Molecular Docking | |
| MM/GBSA score | -53.35 | Molecular Dynamics |
Table 3: Other Reported Inhibitory Activities of this compound
| Target Enzyme | IC50 (µg/mL) | Reference |
| Ornithine decarboxylase (ODC) | 6.24 | |
| Cathepsin D | 5.61 |
Signaling Pathways and Experimental Workflows
The USP7-p53 Signaling Pathway
The following diagram illustrates the central role of USP7 in the p53-MDM2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Screening USP7 Inhibitors
The diagram below outlines a typical experimental workflow for identifying and characterizing natural product inhibitors of USP7, such as this compound.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the investigation of this compound as a USP7 inhibitor.
USP7 Enzyme Activity Screening Assay
-
Principle: This assay measures the deubiquitinating activity of USP7 using a fluorogenic substrate. The cleavage of the substrate by USP7 results in a fluorescent signal that is proportional to the enzyme's activity.
-
General Protocol:
-
Recombinant human USP7 enzyme is incubated in an assay buffer.
-
Test compounds, such as this compound, are added to the enzyme mixture at various concentrations and pre-incubated.
-
A fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110) is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission for AMC-based substrates).
-
The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined relative to a vehicle control.
-
IC50 values are calculated from the dose-response curves.
-
p53 Luciferase Reporter Assay
-
Principle: This cell-based assay quantifies the transcriptional activity of p53. Cells are transfected with a reporter plasmid containing a p53 response element (p53RE) upstream of a luciferase gene. Activation of p53 leads to the expression of luciferase, which can be measured by its enzymatic activity.
-
General Protocol:
-
A suitable cancer cell line (e.g., HCT116) is seeded in a multi-well plate.
-
Cells are co-transfected with a p53-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, cells are treated with various concentrations of this compound or a vehicle control.
-
Following incubation, cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold-change in p53 transcriptional activity is calculated relative to the vehicle-treated cells.
-
Cell Viability (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
General Protocol:
-
Cancer cells (e.g., HCT116, HL-60, U-937) are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates. This technique can be used to assess the effect of this compound on the protein levels of USP7, MDM2, p53, and p21.
-
General Protocol:
-
Cells are treated with this compound for a specified time.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (USP7, MDM2, p53, p21) and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
-
Conclusion and Future Directions
This compound has been identified as a promising natural product inhibitor of USP7 with demonstrated cytotoxic effects in cancer cells and the ability to activate the p53 pathway. The in silico data suggests a favorable binding interaction with the catalytic site of USP7. However, to further validate this compound as a lead compound for drug development, several key areas require further investigation:
-
Direct Enzymatic Inhibition: Determination of the IC50 or Ki value of this compound against purified USP7 enzyme is crucial to confirm its direct inhibitory potency.
-
Selectivity Profiling: A comprehensive selectivity screen against a panel of other deubiquitinating enzymes is necessary to establish the specificity of this compound for USP7.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs would provide insights into the key structural features required for USP7 inhibition and could lead to the development of more potent and selective compounds.
-
In Vivo Efficacy: Preclinical studies in animal models of cancer are required to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.
References
The Antioxidant Properties of Gardenin B: A Technical Guide
Introduction
Gardenin B is a polymethoxyflavone, a type of flavonoid compound, primarily isolated from plant sources such as Gardenia lucida and various Citrus species.[1][2] As a member of the flavonoid family, this compound has garnered interest for its diverse biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties.[1][3] This guide focuses specifically on its antioxidant capabilities, detailing its direct radical scavenging activities and exploring its potential mechanisms of action within cellular systems. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's antioxidant profile.
In Vitro Antioxidant Activity
This compound has demonstrated significant antioxidant potential in various chemical-based assays. These assays evaluate the compound's intrinsic ability to neutralize free radicals and reduce oxidized species.
Data Summary
The free radical scavenging and reducing capabilities of this compound have been quantified, with the following IC50 values reported:
| Assay Type | IC50 Value (µg/mL) | Reference Compound |
| DPPH Radical Scavenging | 8.87 | Not Specified |
| Nitric Oxide (NO) Scavenging | 10.59 ± 0.4 | Not Specified |
Table 1: Summary of In Vitro Antioxidant Activity of this compound.
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Procedure :
-
Various concentrations of this compound are prepared in a suitable solvent (e.g., DMSO or methanol).
-
A small volume of each this compound concentration is added to a fixed volume of the DPPH solution (e.g., 40 µL of sample to 2.96 mL of DPPH solution).
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control containing only the solvent and DPPH solution is also measured.
-
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
2. Nitric Oxide (NO) Scavenging Assay
This method evaluates the ability of a compound to inhibit the generation of nitric oxide radicals. Nitric oxide, generated from sodium nitroprusside (SNP) in an aqueous solution, reacts with oxygen to produce nitrite ions, which can be quantified.
-
Reagent Preparation :
-
Sodium nitroprusside solution (e.g., 10 mM) is prepared in phosphate-buffered saline (PBS).
-
Griess Reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) is prepared.
-
-
Procedure :
-
Various concentrations of this compound are mixed with the sodium nitroprusside solution.
-
The mixture is incubated at room temperature under illumination for a specific time (e.g., 150 minutes).
-
An equal volume of Griess Reagent is added to the incubated solution.
-
The mixture is allowed to stand for 30 minutes for color development.
-
The absorbance of the resulting pink-colored chromophore is measured at approximately 546 nm.
-
-
Calculation : The percentage of NO scavenging is calculated by comparing the absorbance of the sample-treated reactions with the control. The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity and Mechanisms
While chemical assays are useful, cell-based assays provide a more biologically relevant measure of antioxidant activity, accounting for factors like cell uptake, metabolism, and interaction with cellular components.
Modulation of Reactive Oxygen Species (ROS)
The role of this compound in modulating cellular Reactive Oxygen Species (ROS) appears context-dependent. In studies on human leukemia cells, this compound was found to induce apoptosis (programmed cell death) independently of ROS generation. Conversely, a related compound, Gardenin A, has been shown to decrease ROS levels in HepG2 and Caco2 cells exposed to alcohol-induced oxidative stress, indicating a protective antioxidant effect. This suggests that the effect of this compound on ROS may depend on the cell type and the specific cellular conditions.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture : Human cells, such as HepG2 or Caco-2, are seeded in a 96-well microplate and grown to confluence.
-
Procedure :
-
Cells are pre-treated with the test compound (this compound) and a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), for approximately 1 hour. Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH.
-
The cells are washed with PBS to remove excess probe and compound.
-
A free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is added to the cells.
-
The plate is immediately placed in a fluorescence plate reader. ROS generated by AAPH oxidize DCFH to the highly fluorescent DCF.
-
Fluorescence is measured over time. An effective antioxidant will quench the radicals, thus inhibiting the formation of DCF and resulting in lower fluorescence.
-
-
Calculation : The antioxidant activity is quantified by calculating the area under the fluorescence curve. The concentration of the compound that inhibits 50% of the radical-induced fluorescence (EC50) is determined.
The Nrf2 Signaling Pathway
A key mechanism by which flavonoids exert antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or activators like certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis (GCLC, GCLM), which collectively neutralize ROS and protect the cell from damage.
While direct evidence for this compound activating this pathway is emerging, studies on the closely related Gardenin A have shown that it effectively activates the Nrf2 pathway. In animal models of Parkinson's disease, Gardenin A treatment increased the cortical expression of Nrf2 and its target antioxidant genes. This strongly suggests that this compound may share this mechanism of action.
Data from Gardenin A Studies
| Treatment | Gene/Protein | Effect |
| Gardenin A | Nrf2 | Increased expression |
| Gardenin A | HO-1 | Increased expression |
Table 2: Effect of Gardenin A on Nrf2 Pathway Components (as a proxy for this compound).
In Vivo Antioxidant Activity
In vivo studies provide critical information on the bioavailability, metabolism, and overall efficacy of a compound in a whole organism. While direct in vivo antioxidant studies specifically for this compound are limited in the available literature, research on Gardenin A provides valuable insights. Oral administration of Gardenin A to mice was shown to increase the expression of Nrf2-regulated antioxidant genes in the brain, demonstrating that these compounds can be absorbed and exert their antioxidant effects systemically.
A typical in vivo study to assess antioxidant properties might involve:
-
Administering the compound (e.g., this compound) to animal models.
-
Inducing oxidative stress through chemical agents (e.g., carbon tetrachloride) or a disease model.
-
Collecting blood and tissue samples.
-
Analyzing biomarkers of oxidative stress (e.g., malondialdehyde for lipid peroxidation) and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).
Conclusion
This compound is a polymethoxyflavone with demonstrable antioxidant properties. In vitro data confirms its ability to directly scavenge free radicals, including DPPH and nitric oxide. While its effects on cellular ROS may be cell-type specific, evidence from related compounds strongly suggests that a primary mechanism of its antioxidant action is the activation of the Nrf2/ARE signaling pathway, leading to the upregulation of endogenous antioxidant defenses. The oral bioavailability and systemic antioxidant effects observed for Gardenin A in in vivo models further support the potential of this compound as a valuable compound for combating conditions associated with oxidative stress. Further research, particularly involving cellular antioxidant activity assays and in vivo models specific to this compound, is warranted to fully elucidate its therapeutic potential.
References
Gardenin B: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenin B, a methoxyflavonoid found in various medicinal plants, has emerged as a potent inducer of apoptosis in cancer cells, particularly in human leukemia cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, detailing its impact on key signaling pathways and cellular processes. This document synthesizes currently available data on its cytotoxic effects, outlines detailed protocols for essential experimental assays, and presents visual representations of the involved signaling cascades and experimental workflows to facilitate further research and drug development efforts in oncology.
Introduction
Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention for their potential as anticancer agents. Among these, this compound has demonstrated notable cytotoxic and pro-apoptotic activity against various cancer cell lines, with a particularly strong effect observed in human leukemia cells.[1][2] Its ability to selectively target cancer cells while showing minimal toxicity to normal cells makes it a promising candidate for further investigation as a therapeutic agent.[2][3] This guide aims to provide an in-depth technical resource on the mechanisms of this compound-induced apoptosis, focusing on the established signaling pathways and providing the necessary methodological details for researchers in the field.
Cytotoxicity and Pro-Apoptotic Efficacy
This compound exhibits significant cytotoxic effects against human leukemia cell lines, including HL-60 and U-937.[1] The inhibitory concentration (IC50) values highlight its potency in inducing cell death in these cancer cell lines.
Table 1: IC50 Values of this compound in Human Leukemia Cell Lines
| Cell Line | IC50 Value (µM) | Exposure Time | Assay | Reference |
| HL-60 | 1.6 - 3.0 | 72 hours | MTT Assay | |
| U-937 | 1.6 - 3.0 | 72 hours | MTT Assay |
Note: this compound showed no significant cytotoxic effects against quiescent or proliferating human peripheral blood mononuclear cells (PBMCs).
The cytotoxic effects of this compound are accompanied by the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, the formation of apoptotic bodies, and an increase in the sub-G1 cell population, indicating DNA content loss.
Molecular Mechanisms of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism that involves the activation of both the intrinsic and extrinsic apoptotic pathways.
Activation of Caspase Cascade
A key event in this compound-induced apoptosis is the activation of a cascade of caspases, which are the central executioners of programmed cell death.
-
Initiator Caspases: this compound treatment leads to the cleavage and activation of initiator caspases-2, -8, and -9.
-
Activation of caspase-8 is a hallmark of the extrinsic (death receptor-mediated) pathway.
-
Activation of caspase-9 is the primary indicator of the intrinsic (mitochondrial) pathway.
-
The activation of caspase-2 suggests its potential role as an initiator caspase in this context.
-
-
Executioner Caspase: The activation of initiator caspases converges on the cleavage and activation of the executioner caspase-3 .
-
Substrate Cleavage: Activated caspase-3 proceeds to cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP) , a protein involved in DNA repair. Cleavage of PARP is a definitive marker of apoptosis.
Modulation of Bcl-2 Family Proteins and Mitochondrial Pathway
The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound has been shown to modulate the expression of these proteins, favoring a pro-apoptotic state. While specific data on this compound's direct interaction with all Bcl-2 family members is limited, the activation of caspase-9 strongly implicates the involvement of the mitochondrial pathway. This suggests that this compound likely influences the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest at the S and G2/M phases in HL-60 cells. This inhibition of cell cycle progression prevents cancer cells from proliferating and can be a precursor to the induction of apoptosis.
Potential Involvement of Upstream Signaling Pathways (PI3K/Akt, MAPK, NF-κB)
While direct experimental evidence specifically linking this compound to the modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways is not available in the provided search results, the broader literature on flavonoids suggests these pathways are likely targets.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Many flavonoids are known to inhibit this pathway, leading to the suppression of anti-apoptotic signals and the induction of apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The role of MAPKs in apoptosis is complex and context-dependent, with both pro- and anti-apoptotic functions described.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Constitutive activation of NF-κB is common in many cancers and contributes to resistance to apoptosis. Inhibition of this pathway is a common mechanism by which natural compounds induce apoptosis.
Further research is required to elucidate the precise effects of this compound on these crucial upstream signaling cascades.
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound induced apoptosis signaling pathway.
Caption: Key experimental workflows for studying apoptosis.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells (e.g., HL-60, U-937) in a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Western Blotting for Detection of Caspase Cleavage and Bcl-2 Family Proteins
This technique is used to detect changes in the expression and cleavage of proteins involved in apoptosis.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pro-caspase-3, cleaved caspase-3, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and FITC-dUTP for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining: Stain the nuclei with a DNA-binding dye such as DAPI or PI.
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
Conclusion and Future Directions
This compound is a potent inducer of apoptosis in human leukemia cells, acting through the coordinated activation of both the intrinsic and extrinsic apoptotic pathways. Its mechanism involves the activation of multiple caspases, cleavage of PARP, and induction of cell cycle arrest. While the foundational aspects of this compound-induced apoptosis are established, further investigation into its effects on upstream signaling pathways such as PI3K/Akt, MAPK, and NF-κB is crucial for a complete understanding of its mode of action. Such studies will be instrumental in evaluating the full therapeutic potential of this compound as an anticancer agent and in the design of future drug development strategies. This technical guide provides a solid framework for researchers to build upon in their exploration of this promising natural compound.
References
The Impact of Gardenin B on Caspase Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin B, a methoxyflavone found in plants such as Baccharis scandens and Citrus species, has emerged as a promising cytotoxic agent with potent pro-apoptotic effects in various cancer cell lines.[1][2][3][4] A critical mechanism underlying its anti-cancer activity is the induction of programmed cell death, or apoptosis, through the activation of a cascade of cysteine-aspartic proteases known as caspases. This technical guide provides an in-depth analysis of the effects of this compound on caspase activation, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways. The primary focus of this guide is on the well-documented effects of this compound in human leukemia cell lines.
Quantitative Analysis of this compound-Induced Caspase Activation
This compound has been demonstrated to be a potent inducer of apoptosis in human leukemia cell lines, specifically HL-60 and U-937. The cytotoxic efficacy and the extent of caspase activation have been quantitatively assessed, providing valuable data for researchers in drug development.
Table 1: Cytotoxicity of this compound in Human Leukemia Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) |
| HL-60 | 1.6 ± 0.7 | 72 |
| U-937 | 3.0 ± 1.5 | 72 |
Data sourced from Cabrera et al., 2016.
Table 2: Fold Increase in Caspase Activity Following this compound Treatment
| Caspase | Cell Line | Fold Increase vs. Control | This compound Concentration (µM) | Exposure Time (h) |
| Caspase-2 | HL-60 | ~2.0 | 3 | 24 |
| Caspase-3/7 | HL-60 | ~2.0 | 3 | 24 |
| Caspase-8 | HL-60 | ~1.7 | 3 | 24 |
| Caspase-9 | HL-60 | ~1.7 | 3 | 24 |
| Caspase-3/7 | U-937 | ~3.0 | 3 | 24 |
| Caspase-8 | U-937 | > Caspase-9 | 3 | 24 |
Data represents the approximate fold increase as reported in Cabrera et al., 2016.
Signaling Pathways of this compound-Induced Caspase Activation
This compound induces apoptosis through the concurrent activation of both the intrinsic and extrinsic signaling pathways. This dual-pronged mechanism underscores its efficacy as a pro-apoptotic agent.
The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase, caspase-8 . The intrinsic pathway , on the other hand, is triggered by mitochondrial stress, resulting in the release of cytochrome c into the cytosol. This event facilitates the formation of the apoptosome and the activation of another initiator caspase, caspase-9 . Both pathways converge on the activation of the executioner caspase-3 , which then cleaves a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP) , ultimately leading to the biochemical and morphological hallmarks of apoptosis.
Caption: this compound activates both extrinsic and intrinsic apoptotic pathways.
Experimental Protocols
The following sections outline the detailed methodologies for the key experiments used to elucidate the effect of this compound on caspase activation.
Cell Culture and Treatment
Human promyelocytic leukemia (HL-60) and human monocytic leukemia (U-937) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experimental purposes, cells are seeded at a density of 2 x 10^5 cells/mL and treated with various concentrations of this compound (typically ranging from 0.3 to 10 µM) or vehicle control (DMSO) for specified time periods (e.g., 24, 48, or 72 hours).
Caspase Activity Assay
Caspase activity is quantified using commercially available colorimetric or fluorometric assay kits.
-
Cell Lysis: Following treatment with this compound, cells are harvested and washed with ice-cold PBS. The cell pellet is resuspended in a chilled lysis buffer provided with the assay kit and incubated on ice for 10-15 minutes. The lysate is then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the cytosolic extract is collected.
-
Protein Quantification: The protein concentration of the cell lysate is determined using a standard method such as the Bradford or BCA protein assay to ensure equal protein loading for the assay.
-
Caspase Assay: In a 96-well plate, 50-100 µg of protein lysate is incubated with a specific caspase substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AMC). The substrates are tetrapeptides recognized by specific caspases (e.g., DEVD for caspase-3, LEHD for caspase-9, IETD for caspase-8, and VDVAD for caspase-2).
-
Data Acquisition: The plate is incubated at 37°C for 1-2 hours, protected from light. The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a microplate reader. The fold-increase in caspase activity is calculated by normalizing the readings of the treated samples to the vehicle control.
References
Gardenin B: A Comprehensive Technical Guide to its Molecular Targets in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin B, a polymethoxyflavone found in various medicinal plants, has garnered significant interest within the scientific community for its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular targets of this compound, offering a valuable resource for researchers and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this promising natural compound.
Core Molecular Targets and Mechanisms of Action
This compound exerts its anti-neoplastic effects through a multi-targeted approach, influencing key cellular processes including apoptosis, cell cycle progression, and metastasis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[1] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This dual-pronged attack ensures efficient elimination of cancerous cells.
Key Molecular Events:
-
Caspase Activation: this compound triggers the activation of a cascade of caspases, the key executioners of apoptosis. It has been shown to induce the cleavage and activation of initiator caspases-2, -8, and -9, as well as the executioner caspase-3.[2][3]
-
Modulation of Bcl-2 Family Proteins: The intrinsic pathway is further activated by this compound's influence on the Bcl-2 family of proteins. It downregulates the expression of the anti-apoptotic protein Bcl-2, while its effect on the pro-apoptotic protein Bax is reported as not modulated in some studies.[4] This shift in the Bcl-2/Bax ratio promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
Quantitative Data on Apoptotic Induction:
| Cell Line | IC50 (µM) for Cytotoxicity | Observations |
| HL-60 (Leukemia) | 1.6 - 3.0 | Induction of apoptosis, DNA fragmentation, and formation of apoptotic bodies. |
| U-937 (Leukemia) | 1.6 - 3.0 | Significant induction of caspase-2, -3, -8, and -9 activities. |
| HCT116 (Colon) | 46.28 ± 2.16 | Cytotoxicity and activation of the p53 signaling pathway. |
Signaling Pathway for this compound-Induced Apoptosis:
Cell Cycle Arrest
This compound has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase. This prevents cells from entering mitosis, thereby halting their division.
Key Molecular Events:
-
Downregulation of G2/M Regulatory Proteins: The G2/M arrest induced by flavonoids, a class of compounds to which this compound belongs, is often associated with the decreased expression of key regulatory proteins, including Cyclin B1 and Cdc2 (also known as CDK1).
-
Upregulation of CDK Inhibitors: Concurrently, an upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21, can contribute to the cell cycle arrest.
Quantitative Data on Anti-proliferative Activity:
| Cell Line | IC50 (µg/mL) |
| Lung, Breast, Colon, Hepatic, Leukemia | 12.82±0.67 - 94.63±1.27 |
| Keratinocytes | 12.82±0.67 - 94.63±1.27 |
Logical Flow of this compound-Induced G2/M Arrest:
Anti-Metastatic Activity
Emerging evidence suggests that flavonoids can inhibit cancer cell metastasis, a critical process in cancer progression. This is achieved by targeting epithelial-mesenchymal transition (EMT) and the activity of matrix metalloproteinases (MMPs).
Key Molecular Events:
-
Inhibition of MMPs: Flavonoids have been shown to inhibit the expression and activity of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix, a key step in invasion and metastasis.
-
Regulation of EMT Markers: Flavonoids can modulate the expression of key EMT markers. They have been observed to upregulate the epithelial marker E-cadherin while downregulating mesenchymal markers like N-cadherin and the transcription factor Snail, which is a repressor of E-cadherin. This helps to maintain the epithelial phenotype and reduce cell motility and invasion.
Signaling Pathways in Anti-Metastasis:
The anti-metastatic effects of flavonoids are often mediated through the modulation of key signaling pathways.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and migration. Some flavonoids have been shown to inhibit this pathway, contributing to their anti-cancer effects.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and migration. Flavonoids can modulate the activity of components of the MAPK pathway, such as ERK.
Quantitative Data on Enzyme Inhibition:
| Target Enzyme | IC50 |
| Ornithine Decarboxylase (ODC) | 6.24 µg/mL |
| Cathepsin D | 5.61 µg/mL |
| Nitric Oxide (NO) Production | 10.59±0.4 µg/mL |
Workflow for Investigating Anti-Metastatic Effects:
Direct Protein Inhibition
Beyond its effects on signaling pathways, this compound has been identified as a direct inhibitor of several key proteins involved in cancer progression.
-
Ubiquitin-Specific Protease 7 (USP7): this compound is an inhibitor of USP7, a deubiquitinating enzyme that plays a role in the stability of proteins such as p53 and MDM2. Inhibition of USP7 can lead to the activation of the p53 tumor suppressor pathway.
-
Ornithine Decarboxylase (ODC): ODC is a key enzyme in polyamine biosynthesis, which is often upregulated in cancer and is involved in cell proliferation. This compound inhibits ODC activity.
-
Cathepsin D: This is an aspartic protease that has been implicated in tumor invasion and metastasis. This compound has been shown to inhibit Cathepsin D.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol is used to detect the expression levels of proteins involved in apoptosis (e.g., caspases, Bcl-2) and cell cycle regulation (e.g., Cyclin B1, Cdc2).
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Cyclin B1, anti-Cdc2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the enzymatic activity of MMP-2 and MMP-9 secreted by cancer cells.
Materials:
-
Conditioned media from cancer cells treated with this compound
-
SDS-PAGE gel containing 1 mg/mL gelatin
-
Zymogram sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 10% acetic acid, 40% methanol in water)
Procedure:
-
Collect the conditioned media from treated and control cells and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned media.
-
Mix equal amounts of protein with zymogram sample buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing SDS-PAGE gel and perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer overnight at 37°C to allow for gelatin digestion by the MMPs.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent the areas of gelatinase activity.
-
Quantify the band intensity to determine the relative activity of MMP-2 and MMP-9.
Conclusion
This compound is a multi-faceted anti-cancer agent with a range of molecular targets that disrupt key oncogenic processes. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis underscores its potential as a lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the mechanisms of action of this compound and to explore its full therapeutic potential. Further research is warranted to fully elucidate the intricate signaling networks modulated by this promising natural product and to translate these preclinical findings into clinical applications.
References
The Anti-Inflammatory Potential of Gardenin B: A Review of Current Knowledge and Future Directions
For Immediate Release
[City, State] – [Date] – Gardenin B, a polymethoxyflavone found in citrus peels and other plant sources, has garnered interest for its potential therapeutic properties. While research has primarily focused on its anti-cancer activities, emerging evidence suggests a promising role for this compound as an anti-inflammatory agent. This technical guide synthesizes the available, albeit limited, information on the anti-inflammatory effects of this compound, outlines key experimental protocols for its investigation, and provides a roadmap for future research in this area.
Introduction to this compound
This compound (5-hydroxy-6,7,8,4'-tetramethoxyflavone) is a flavonoid characterized by the presence of multiple methoxy groups. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities, including antioxidant and anti-inflammatory effects. While the anti-inflammatory properties of many flavonoids are well-documented, specific research into this compound's capabilities in this area remains in its nascent stages.
In Vitro Anti-Inflammatory Activities of Flavonoids: A Framework for this compound
While direct quantitative data for this compound's anti-inflammatory effects are not extensively available in the public domain, the well-established mechanisms of other flavonoids provide a strong theoretical framework for its potential actions. It is hypothesized that this compound, like its close analog Gardenin A, may exert anti-inflammatory effects through the modulation of key signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as COX-2 and iNOS. Flavonoids are known to inhibit this pathway at various points.
Hypothesized Mechanism of this compound in NF-κB Pathway Inhibition
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK1/2, and JNK, is another critical regulator of the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in turn, promote the expression of pro-inflammatory genes. Several flavonoids have been shown to inhibit the phosphorylation and activation of MAPK pathway components.
Hypothesized Mechanism of this compound in MAPK Pathway Inhibition
Key Experimental Protocols for Investigating this compound's Anti-Inflammatory Effects
To rigorously evaluate the anti-inflammatory properties of this compound, standardized in vitro and in vivo models are essential. The following are detailed methodologies for key experiments.
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This model is widely used to screen for anti-inflammatory compounds.
Experimental Workflow
Methodologies:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis). After adherence, cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, an MTT assay is performed.
-
ELISA for Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis:
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against COX-2, iNOS, phospho-p65, phospho-IκBα, total p65, total IκBα, phospho-p38, phospho-ERK1/2, phospho-JNK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is used for quantification.
-
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Treatment: Animals are divided into groups: control (vehicle), this compound (various doses, administered orally or intraperitoneally), and a positive control (e.g., indomethacin).
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage of inhibition of edema is calculated.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be excised for the measurement of inflammatory markers (e.g., MPO activity, cytokine levels) as described for the in vitro model.
Quantitative Data on the Anti-Inflammatory Effects of Flavonoids
While specific quantitative data for this compound is lacking, the following table presents hypothetical data based on typical findings for other anti-inflammatory flavonoids to illustrate how such data would be presented.
Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | IC₅₀ (µM) |
| TNF-α Inhibition | Data Not Available |
| IL-6 Inhibition | Data Not Available |
| IL-1β Inhibition | Data Not Available |
| NO Production Inhibition | Data Not Available |
Table 2: Hypothetical In Vivo Anti-Inflammatory Activity of this compound in Carrageenan-Induced Rat Paw Edema
| Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| 25 | Data Not Available |
| 50 | Data Not Available |
| 100 | Data Not Available |
Future Research and Drug Development
The current body of literature highlights a significant gap in our understanding of this compound's anti-inflammatory properties. To advance this compound as a potential therapeutic agent, future research should focus on:
-
Systematic In Vitro Screening: Determining the IC₅₀ values of this compound for the inhibition of key pro-inflammatory mediators (TNF-α, IL-6, IL-1β, NO, PGE₂) in LPS-stimulated macrophages.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways through comprehensive Western blot analysis of key phosphorylated proteins.
-
In Vivo Efficacy Studies: Conducting dose-response studies in animal models of acute and chronic inflammation, such as the carrageenan-induced paw edema model and collagen-induced arthritis model.
-
Pharmacokinetic and Safety Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties and conducting toxicological studies to assess the safety profile of this compound.
Conclusion
While direct evidence is currently limited, the chemical structure of this compound and the known activities of related flavonoids strongly suggest its potential as a valuable anti-inflammatory agent. The experimental frameworks and future research directions outlined in this guide provide a clear path for the scientific community to systematically investigate and potentially unlock the therapeutic promise of this compound in the management of inflammatory diseases. Further dedicated research is imperative to fill the existing knowledge gaps and to fully characterize its efficacy and mechanism of action.
Unraveling the Neuroprotective Landscape: A Technical Examination of Gardenin A and B
A detailed analysis for researchers, scientists, and drug development professionals on the neuroprotective activities of two closely related flavonoids, Gardenin A and Gardenin B, reveals a significant divergence in their therapeutic potential. While Gardenin A emerges as a promising neuroprotective agent, current evidence suggests this compound lacks similar efficacy, primarily due to the absence of anti-inflammatory action.
Gardenin A, a polymethoxyflavone found in plants such as Gardenia lucida and South Asian shrubs, has demonstrated notable neuroprotective effects in various preclinical models of neurodegenerative diseases.[1][2][3] In contrast, its structural analog, this compound, while possessing antioxidant properties, has been reported to not confer neuroprotection in similar experimental settings.[1][4] This whitepaper provides a comprehensive overview of the existing research, focusing on the mechanisms of action, experimental data, and key signaling pathways associated with Gardenin A's neuroprotective potential, while clearly delineating the contrasting findings for this compound.
Comparative Efficacy and Mechanism of Action
A pivotal distinction between the two compounds lies in their anti-inflammatory capabilities. Research suggests that the neuroprotective effects of Gardenin A are not solely dependent on its antioxidant activity but are also critically linked to its ability to modulate neuroinflammatory responses. Studies have shown that while both Gardenin A and B exhibit antioxidant properties, only Gardenin A possesses anti-inflammatory action, which is considered a key factor in its observed neuroprotective effects.
In a fruit fly model of Parkinson's disease, Gardenin A was found to reduce the loss of dopaminergic neurons, a hallmark of the disease. Conversely, this compound did not exhibit this protective effect. This difference is attributed to Gardenin A's ability to suppress neuroinflammation, a critical contributor to the pathology of neurodegenerative disorders.
Quantitative Data on Gardenin A's Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies on Gardenin A.
Table 1: In Vivo Efficacy of Gardenin A in a Mouse Model of Parkinson's Disease
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Motor Function | A53T-α-synuclein transgenic mice | Oral gavage, 3 times/week for 4 weeks | 100 mg/kg | Improved mobility and gait | |
| Cognitive Function | A53T-α-synuclein transgenic mice | Oral gavage, 3 times/week for 4 weeks | 100 mg/kg | Improved associative memory | |
| Dopaminergic Neuron Loss | A53T-α-synuclein transgenic mice | Oral gavage, 3 times/week for 4 weeks | 100 mg/kg | Attenuated reduction in tyrosine hydroxylase (TH) expression in the striatum | |
| α-synuclein Pathology | A53T-α-synuclein transgenic mice | Oral gavage, 3 times/week for 4 weeks | 100 mg/kg | Reduced levels of phosphorylated α-synuclein in the cortex and hippocampus |
Table 2: In Vitro and In Vivo Effects of Gardenin A on Neuroinflammation and Oxidative Stress
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Pro-inflammatory Gene Expression | A53T-α-synuclein transgenic mice | Oral gavage, 3 times/week for 4 weeks | 100 mg/kg | Decreased cortical expression of NF-κB-dependent pro-inflammatory genes (e.g., TNF-α, IL-6) | |
| Antioxidant Gene Expression | A53T-α-synuclein transgenic mice | Oral gavage, 3 times/week for 4 weeks | 100 mg/kg | Increased cortical expression of Nrf2-regulated antioxidant genes | |
| Neuronal Viability | SH-SY5Y neuroblastoma cells (ethanol-induced stress) | In vitro | Up to 40 µg/mL | Enhanced neuronal viability | |
| Oxidative Stress | SH-SY5Y neuroblastoma cells (ethanol-induced stress) | In vitro | Not specified | Reduction in intracellular reactive oxygen species (ROS) | |
| Astroglial Reactivity | Male Wistar rats (ethanol-induced neurotoxicity) | Oral administration | 50 and 100 mg/kg | Attenuation of astroglial reactivity | |
| Neurotrophic Factor Expression | Male Wistar rats (ethanol-induced neurotoxicity) | Oral administration | 50 and 100 mg/kg | Restored Brain-Derived Neurotrophic Factor (BDNF) expression |
Key Signaling Pathways in Gardenin A's Neuroprotection
Gardenin A appears to exert its neuroprotective effects through the modulation of critical signaling pathways involved in inflammation and oxidative stress.
Diagram 1: Gardenin A's Proposed Neuroprotective Signaling Pathways
Caption: Proposed mechanism of Gardenin A's neuroprotective action.
The primary pathways implicated are:
-
Inhibition of the NF-κB Pathway : Gardenin A has been shown to decrease the expression of NF-κB-dependent pro-inflammatory genes, such as TNF-α and IL-6. This anti-inflammatory action is crucial for mitigating the chronic neuroinflammation that drives neurodegeneration.
-
Activation of the Nrf2 Pathway : The compound increases the cortical expression of Nrf2 (Nuclear factor erythroid 2-related factor 2) and its downstream antioxidant genes. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the cited studies.
1. A53T-α-synuclein Transgenic Mouse Model of Parkinson's Disease
-
Animal Model : A53T-α-synuclein overexpressing (A53TSyn) mice, which recapitulate key features of Parkinson's disease pathology, including motor and cognitive deficits.
-
Treatment Regimen : Mice were administered Gardenin A (25 mg/kg or 100 mg/kg) or a vehicle control via oral gavage three times a week for four weeks.
-
Behavioral Testing : In the fourth week of treatment, mice underwent a battery of behavioral tests to assess motor function (e.g., open field test, Digigait analysis) and cognitive function (e.g., associative memory tests).
-
Tissue Harvesting and Analysis : Following behavioral testing, brain tissue was harvested for immunohistochemical analysis of tyrosine hydroxylase (a marker for dopaminergic neurons) and phosphorylated α-synuclein. Gene expression analysis (e.g., qRT-PCR) was performed on cortical tissue to quantify levels of synaptic, antioxidant, and inflammatory genes.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. UA Research Takes Us One Step Closer to Better Parkinson’s Treatment - University of Alabama News [news.ua.edu]
- 3. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myemail.constantcontact.com [myemail.constantcontact.com]
A Comparative Analysis of the Neuroprotective Effects of Gardenin B versus Gardenin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, such as Parkinson's, present a significant challenge to global health, necessitating the exploration of novel therapeutic agents. Flavonoids, a class of natural compounds, have garnered attention for their potential neuroprotective properties. This technical guide provides an in-depth comparison of the neuroprotective effects of two such flavonoids, Gardenin A and Gardenin B. While structurally similar and possessing antioxidant capabilities, emerging research demonstrates a stark contrast in their efficacy, with Gardenin A exhibiting significant neuroprotective activity where this compound does not. This guide synthesizes the current understanding of their mechanisms of action, presenting quantitative data from preclinical models, detailed experimental protocols, and visual representations of the key signaling pathways involved. The evidence strongly suggests that the neuroprotective effects of Gardenin A are not solely attributable to its antioxidant properties but are critically linked to its anti-inflammatory actions, a characteristic not shared by this compound.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Research into environmental toxins that mimic parkinsonian pathology has led to the use of animal models to screen for neuroprotective compounds.[2] Among the candidates, polymethoxyflavonoids have shown promise. This guide focuses on a direct comparison of Gardenin A and this compound, two flavonoids that, despite their structural similarities, display divergent neuroprotective potential.
Comparative Efficacy: Quantitative Data
The neuroprotective effects of Gardenin A and this compound have been evaluated in both invertebrate and mammalian models of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.
Drosophila melanogaster Model of Paraquat-Induced Neurotoxicity
This model utilizes the herbicide paraquat to induce oxidative stress and dopaminergic neuron loss, mimicking key aspects of Parkinson's disease.
| Parameter | Model Organism | Treatment Groups | Outcome Measure | Result | Citation |
| Dopaminergic Neuron Survival | Drosophila melanogaster | Control (Sucrose > Sucrose) | Average number of neurons in PPL1 & PPM clusters | No significant loss | [3] |
| Paraquat (Sucrose > PQ) | Average number of neurons in PPL1 & PPM clusters | Significant loss of neurons | [3] | ||
| Gardenin A + Paraquat (Gardenin A > PQ) | Average number of neurons in PPL1 & PPM clusters | Significant protection against neuron loss (p < 0.01) | [3] | ||
| This compound + Paraquat (this compound > PQ) | Average number of neurons in PPL1 & PPM clusters | No significant protection against neuron loss | |||
| Locomotor Function (Negative Geotaxis) | Drosophila melanogaster | Control | Climbing ability | Normal | |
| Paraquat | Climbing ability | Significantly impaired | |||
| Gardenin A + Paraquat | Climbing ability | Significant improvement compared to paraquat alone | |||
| This compound + Paraquat | Climbing ability | No significant improvement |
A53T α-Synuclein Mouse Model of Parkinson's Disease
This transgenic mouse model overexpresses the human A53T mutant α-synuclein, leading to the formation of protein aggregates and progressive motor and cognitive deficits.
| Parameter | Model Organism | Treatment Groups (4 weeks) | Outcome Measure | Result | Citation |
| Cognitive Function (Contextual Fear Conditioning) | A53T α-synuclein mice | Vehicle | Freezing time | Significantly reduced compared to wild-type | |
| Gardenin A (100 mg/kg) | Freezing time | Significant increase in freezing time, indicating improved memory (p < 0.05) | |||
| Motor Function (Open Field Test) | A53T α-synuclein mice | Vehicle | Total mobility/distance traveled | Significantly reduced compared to wild-type | |
| Gardenin A (100 mg/kg) | Total mobility/distance traveled | Significant improvement in mobility | |||
| Neuropathology (Phosphorylated α-Synuclein) | A53T α-synuclein mice | Vehicle | pSyn levels in cortex & hippocampus | Elevated | |
| Gardenin A (100 mg/kg) | pSyn levels in cortex & hippocampus | Significantly reduced | |||
| Neuropathology (Tyrosine Hydroxylase Expression) | A53T α-synuclein mice | Vehicle | TH expression in striatum | Significantly reduced | |
| Gardenin A (100 mg/kg) | TH expression in striatum | Attenuated the reduction in TH expression |
Mechanistic Insights: Signaling Pathways
The differential neuroprotective effects of Gardenin A and this compound can be attributed to their distinct impacts on key cellular signaling pathways involved in inflammation and antioxidant response.
Gardenin A: A Dual-Action Neuroprotective Agent
Gardenin A exerts its neuroprotective effects through the modulation of two critical pathways: the inhibition of the pro-inflammatory NF-κB pathway and the activation of the NRF2-mediated antioxidant response.
References
- 1. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: An Automated Rapid Iterative Negative Geotaxis Assay for Analyzing Adult Climbing Behavior in a Drosophila Model of Neurodegeneration [jove.com]
- 3. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Antiproliferative Power of Gardenin B: A Technical Guide for Cancer Researchers
An In-depth Exploration of the Mechanisms and Therapeutic Potential of a Promising Methoxyflavone
Introduction
Gardenin B, a polymethoxyflavone found in plants such as Baccharis scandens and Gardenia lucida, has emerged as a compound of significant interest in oncology research.[1][2][3] Its potent antiproliferative activity against a range of cancer cell lines has prompted extensive investigation into its mechanisms of action, revealing a multi-faceted approach to inhibiting cancer cell growth. This technical guide provides a comprehensive overview of the antiproliferative effects of this compound, detailing its impact on cell viability, the signaling pathways it modulates, and the experimental protocols utilized to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's therapeutic potential.
Antiproliferative Activity and Cytotoxicity
This compound has demonstrated significant cytotoxic effects across various human cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The tables below summarize the reported IC50 values for this compound in different cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HL-60 | Leukemia | 1.6 | 72 |
| U-937 | Leukemia | 3.0 | 72 |
| MCF-7 | Breast Cancer | 30 | Not Specified |
| PC-3 | Prostate Cancer | 11.8 | Not Specified |
| HepG2 | Liver Cancer | Not Specified in µM | 48 |
Data compiled from multiple sources.[1][4]
Mechanisms of Antiproliferative Action
The antiproliferative activity of this compound is primarily attributed to its ability to induce cell cycle arrest and apoptosis. These processes are orchestrated through the modulation of key signaling pathways that regulate cell survival and death.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of both the intrinsic and extrinsic apoptotic pathways. Evidence suggests that this compound treatment leads to a cascade of events including the activation of multiple caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and alterations in the expression of Bcl-2 family proteins.
-
Caspase Activation: Studies have shown that this compound induces the activation of initiator caspases-2, -8, and -9, as well as the executioner caspase-3.
-
PARP Cleavage: The cleavage of PARP, a substrate of activated caspase-3, is a hallmark of apoptosis and is observed in this compound-treated cells.
-
Modulation of Bcl-2 Family Proteins: this compound has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2.
References
- 1. This compound-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:2798-20-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Gardenin B: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin B, a methoxyflavone compound, has demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines.[1][2][3][4] This document provides detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing cell viability, apoptosis, and cell cycle distribution. Additionally, it summarizes the quantitative data on its efficacy and outlines the key signaling pathways involved in its mechanism of action.
Data Presentation
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| HL-60 | Human Leukemia | 1.6 | 72 | [1] |
| U-937 | Human Leukemia | 3.0 | 72 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HL-60, U-937)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium (RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.3, 1, 3, 10, 30, and 100 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability versus the concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Human cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Human cancer cell lines
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.
Western Blotting for Caspase Activation
This protocol is for detecting the cleavage of caspases and PARP to confirm the apoptotic pathway.
Materials:
-
This compound
-
Human cancer cell lines
-
RIPA Lysis Buffer
-
Proteinase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-2, -3, -8, -9, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with this compound for 24 hours. Lyse the cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in cell culture.
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.
Mechanism of Action
This compound induces cell death in human leukemia cells through the activation of multiple caspases. Its cytotoxic and pro-apoptotic effects are more potent than those of quercetin. The induction of apoptosis by this compound is associated with the activation of both the extrinsic and intrinsic apoptotic pathways.
Key events in the signaling cascade include:
-
Activation of Initiator Caspases: this compound treatment leads to the cleavage and activation of initiator caspases, including caspase-2, caspase-8, and caspase-9.
-
Activation of Executioner Caspase: The activation of initiator caspases converges on the activation of the executioner caspase-3.
-
Cleavage of PARP: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Inhibition of Bcl-2: this compound has been shown to inhibit the anti-apoptotic protein Bcl-2.
Studies have also indicated that this compound can induce cell cycle arrest. The appearance of a sub-G1 peak in cell cycle analysis further confirms the induction of apoptosis. While some reports suggest a concentration-dependent generation of reactive oxygen species (ROS), others conclude that apoptosis induction is independent of ROS generation. Further investigation may be required to clarify the role of ROS in different cell types.
References
- 1. This compound-induced cell death in human leukemia cells involves multiple caspases but is independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:2798-20-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | NO Synthase | ROS | Apoptosis | Caspase | TargetMol [targetmol.com]
- 4. This compound | CAS:2798-20-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes: The Anti-Leukemic Potential of Gardenin B in HL-60 and U-937 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin B, a methoxyflavonoid, has demonstrated significant cytotoxic and pro-apoptotic activities against human myeloid leukemia cell lines, specifically HL-60 (promyelocytic leukemia) and U-937 (histiocytic lymphoma). These cell lines are crucial models in cancer research for studying the effects of potential chemotherapeutic agents. This document provides a comprehensive overview of the application of this compound in these cell lines, including its effects on cell viability, apoptosis, and cell cycle progression. Detailed protocols for key experimental assays are also provided to facilitate further research and drug development.
Mechanism of Action
This compound exerts its anti-leukemic effects primarily through the induction of apoptosis, mediated by the activation of both intrinsic and extrinsic pathways.[1][2][3] This flavonoid has been shown to be a more potent cytotoxic and apoptotic inducer than the well-studied bioflavonoid, quercetin.[1][3] The apoptotic process initiated by this compound is associated with the activation of multiple caspases, including caspase-2, -3, -8, and -9. Furthermore, this compound treatment leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3, and a hallmark of apoptosis. The activation of caspase-9 suggests the involvement of the mitochondrial (intrinsic) pathway, which is further supported by the observed release of cytochrome c from the mitochondria into the cytosol and the downregulation of the anti-apoptotic protein Bcl-2. The activation of caspase-8 points to the engagement of the death receptor (extrinsic) pathway. Interestingly, the apoptosis induced by this compound appears to be independent of the generation of reactive oxygen species (ROS).
In addition to inducing apoptosis, this compound also causes cell cycle arrest in HL-60 cells, specifically at the S and G2/M phases. This disruption of the normal cell cycle progression contributes to its overall anti-proliferative effects.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound on HL-60 and U-937 cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 Value (µM) |
| HL-60 | 1.6 ± 0.7 |
| U-937 | 3.0 ± 1.5 |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Effect of this compound on Apoptosis in HL-60 Cells
| Treatment Duration | Increase in Sub-G1 Fraction (Fold Change vs. Control) |
| 12 hours | ~5-fold |
| 24 hours | ~7-fold |
| 48 hours | ~10-fold |
The sub-G1 fraction represents apoptotic cells with fragmented DNA.
Table 3: Caspase Activation in HL-60 Cells Treated with this compound
| Caspase | Fold Increase in Activity (vs. Control) |
| Caspase-2 | 2-fold |
| Caspase-3/7 | 2-fold |
| Caspase-8 | 1.7-fold |
| Caspase-9 | 1.7-fold |
Visualized Signaling Pathways and Workflows
Caption: this compound-induced apoptotic signaling pathways.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HL-60 (ATCC® CCL-240™) and U-937 (ATCC® CRL-1593.2™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Procedure:
-
Treat approximately 1 x 10^6 cells with this compound for the desired duration.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat 1-5 x 10^5 cells with this compound.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Procedure:
-
Treat 1-2 x 10^6 cells with this compound.
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).
-
Incubate on ice for 20 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the high molecular weight DNA.
-
Transfer the supernatant containing the fragmented DNA to a new tube.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol (25:24:1).
-
Precipitate the DNA with ethanol and resuspend the DNA pellet in TE buffer containing RNase A.
-
Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA fragments under UV light.
-
Western Blot Analysis for Caspase Cleavage and Bcl-2 Family Proteins
This technique is used to detect the cleavage of caspases and changes in the expression of apoptosis-related proteins.
-
Procedure:
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-50 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caspase Activity Assay (Colorimetric)
This assay quantifies the activity of specific caspases using colorimetric substrates.
-
Procedure:
-
Prepare cell lysates from this compound-treated and untreated cells.
-
Incubate the cell lysate with a specific colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9) in a reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
-
Conclusion
This compound demonstrates promising anti-leukemic properties in HL-60 and U-937 cell lines by inducing apoptosis through the activation of both intrinsic and extrinsic caspase cascades and by promoting cell cycle arrest. The provided protocols offer a robust framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of leukemia and other cancers. These application notes serve as a valuable resource for the design and execution of experiments aimed at elucidating the molecular mechanisms of novel anti-cancer agents.
References
Optimal Concentration of Gardenin B for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of Gardenin B for various in vitro studies. This document includes a summary of effective concentrations, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being investigated. The following tables summarize the quantitative data from various in vitro studies to guide the selection of appropriate concentrations.
| Cell Line | Assay | IC50 / Effective Concentration | Incubation Time | Reference |
| HL-60 (Human Leukemia) | Cytotoxicity (MTT Assay) | 1.6 ± 0.7 µM | 72 h | [1] |
| U-937 (Human Leukemia) | Cytotoxicity (MTT Assay) | 3.0 ± 1.5 µM | 72 h | [1] |
| HCT116 (Human Colon Cancer) | Cytotoxicity | 46.28 ± 2.16 µM | Not Specified | |
| HL-60 & U-937 | Cell Viability | 0.3 - 100 µM (Dose-dependent inhibition) | 72 h | [2] |
| HL-60 & U-937 | Apoptosis & Caspase Activation | 3 µM and 10 µM | 24 h | [1] |
| HL-60 & U-937 | Cytochrome c Release | 3 µM | 24 h | |
| HL-60 & U-937 | Bcl-2 Downregulation | Concentration-dependent | 24 h |
Note: IC50 values can vary between different research labs due to factors such as cell passage number, confluency, and reagent sources. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental setups.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases, PARP, and Bcl-2 family members.
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, -8, -9, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) in cell lysates.
Materials:
-
This compound
-
Complete cell culture medium
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-specific substrate (e.g., DEVD-pNA for caspase-3)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for western blotting and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein lysate (e.g., 50-100 µg) to each well.
-
Substrate Addition: Add the caspase-specific substrate to each well and mix.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.
Caption: this compound inhibits USP7, leading to p53 stabilization and apoptosis.
Experimental Workflow
Caption: General workflow for in vitro studies with this compound.
References
In Vivo Studies of Gardenin B in Mouse Models: Current Research Landscape
Despite significant interest in the therapeutic potential of the flavonoid Gardenin B, a comprehensive review of published literature reveals a notable absence of in vivo studies conducted in mouse models. While extensive in vitro research highlights its promising anti-cancer properties, particularly in leukemia cell lines, these findings have not yet been translated into animal models to evaluate efficacy, pharmacokinetics, and safety in a whole-organism context. This lack of in vivo data is a critical gap in the preclinical development of this compound as a potential therapeutic agent.
Researchers, scientists, and drug development professionals should be aware that currently, no quantitative data from mouse models, detailed in vivo experimental protocols, or in vivo-validated signaling pathways for this compound are available in the public domain. The information presented herein is therefore based on the existing in vitro evidence, which provides a foundation for future in vivo investigations.
Application Notes: In Vitro Effects of this compound
This compound has demonstrated significant cytotoxic and pro-apoptotic activity against various cancer cell lines. The primary focus of existing research has been on its effects on human leukemia cells (HL-60 and U-937).
Key In Vitro Findings:
-
Cytotoxicity: this compound exhibits potent cytotoxic effects against leukemia cell lines, with IC50 values reported to be in the low micromolar range.[1] It has been shown to be more cytotoxic than the well-studied flavonoid, quercetin, in the same cell lines.[1]
-
Apoptosis Induction: The primary mechanism of this compound-induced cell death is through the induction of apoptosis. This is evidenced by DNA fragmentation, the formation of apoptotic bodies, and an increase in the sub-G1 cell population in flow cytometry analysis.[1]
-
Caspase Activation: this compound activates multiple caspases, key mediators of apoptosis. Studies have shown the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[1]
-
Selectivity: Importantly, this compound has shown significantly lower cytotoxicity against normal human peripheral blood mononuclear cells (PBMCs) compared to leukemia cells, suggesting a potential therapeutic window.[1]
Proposed Signaling Pathway of this compound-Induced Apoptosis (Based on In Vitro Data)
The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells, leading to apoptosis. This pathway is inferred from in vitro studies and awaits in vivo validation.
Caption: Proposed apoptotic signaling pathway of this compound in cancer cells.
Protocols: Representative In Vitro Cytotoxicity Assay
The following is a generalized protocol for assessing the cytotoxic effects of this compound on a cancer cell line, based on commonly used methodologies in the cited literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations may range from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
Viability Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Future Directions and Considerations for In Vivo Research
The promising in vitro results for this compound strongly warrant further investigation in animal models. Future in vivo studies should aim to:
-
Establish Pharmacokinetic and Pharmacodynamic Profiles: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice. This will be crucial for designing effective dosing regimens.
-
Evaluate Anti-Tumor Efficacy in Xenograft Models: Assess the ability of this compound to inhibit tumor growth in mice bearing human cancer xenografts (e.g., leukemia or other cancer types). Key endpoints would include tumor volume, tumor weight, and survival analysis.
-
Investigate In Vivo Mechanism of Action: Confirm the in vitro-observed mechanism of apoptosis induction in the tumor tissue from treated animals through techniques such as immunohistochemistry for cleaved caspases and TUNEL assays for DNA fragmentation.
-
Assess Toxicity and Safety: Conduct comprehensive toxicity studies to determine the maximum tolerated dose (MTD) and to evaluate potential adverse effects on major organs.
References
Preparing Gardenin B Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Gardenin B, a polymethoxyflavone found in plants such as Gardenia lucida and Baccharis scandens, has garnered significant interest in the scientific community for its potential therapeutic properties.[1] It has demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell lines, including leukemia, lung, breast, and colon cancer.[1] Furthermore, this compound exhibits antioxidant and anti-inflammatory activities.[2][3] These diverse biological activities make this compound a promising candidate for further investigation in drug discovery and development. Accurate and reproducible experimental results are contingent upon the correct preparation and handling of this compound stock solutions. This document provides detailed protocols for the preparation, storage, and handling of this compound for in vitro and in vivo experimental applications.
Physicochemical Properties and Solubility
This compound is a yellow powder with a molecular weight of 358.34 g/mol .[2] Its solubility is a critical factor in the preparation of stock solutions for biological assays. While practically insoluble in water, this compound is soluble in several organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2798-20-1 | |
| Molecular Formula | C19H18O7 | |
| Molecular Weight | 358.34 g/mol | |
| Appearance | Yellow powder | |
| Storage (Solid) | 4°C, protect from light |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | 8.33 mg/mL (23.25 mM) | Requires sonication and warming to 60°C. | |
| 3.58 mg/mL (9.99 mM) | Sonication is recommended. | ||
| Chloroform | Soluble | - | |
| Dichloromethane | Soluble | - | |
| Ethyl Acetate | Soluble | - | |
| Acetone | Soluble | - | |
| Water | Practically insoluble | - |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO (newly opened recommended)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block set to 37°C or 60°C
-
Ultrasonic bath
Protocol:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 1 hour before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.58 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously.
-
To aid dissolution, gently warm the solution to 37°C or 60°C and use an ultrasonic bath. Ensure the vial is tightly sealed during this process.
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots protected from light under the following conditions:
-
-20°C: Useable for up to one month.
-
-80°C: Useable for up to six months.
-
-
Table 3: Preparation of Various this compound Stock Solution Concentrations in DMSO
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.358 mg | 1.79 mg | 3.58 mg |
| 5 mM | 1.79 mg | 8.96 mg | 17.92 mg |
| 10 mM | 3.58 mg | 17.92 mg | 35.83 mg |
Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.
-
Gently mix the working solution before adding it to the cells.
-
It is recommended to prepare fresh working solutions for each experiment and not to store them.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Biological Activity and Signaling Pathways
This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. Its mechanism of action involves the activation of both the extrinsic and intrinsic apoptotic pathways.
// Nodes GardeninB [label="this compound", fillcolor="#FBBC05"]; Cell [label="Cancer Cell", fillcolor="#F1F3F4"]; Extrinsic [label="Extrinsic Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intrinsic [label="Intrinsic Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase8 [label="Procaspase-8 → Caspase-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Procaspase-9 → Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Procaspase-3 → Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase2 [label="Procaspase-2 → Caspase-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP [label="PARP", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GardeninB -> Cell [label="Enters"]; Cell -> Extrinsic; Cell -> Intrinsic; Extrinsic -> Caspase8; Intrinsic -> Bcl2 [arrowhead=tee, label="Inhibits"]; Intrinsic -> Caspase9; Caspase8 -> Caspase3; Caspase9 -> Caspase3; Caspase3 -> PARP [label="Cleavage"]; Caspase3 -> Apoptosis; Caspase2 -> Apoptosis; Cell -> Caspase2; } dot
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound stock solutions in experiments.
// Nodes Start [label="Start: Obtain this compound Powder", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Equilibrate [label="Equilibrate to Room Temperature"]; Weigh [label="Weigh this compound"]; Dissolve [label="Dissolve in DMSO\n(Vortex, Warm, Sonicate)"]; StockSolution [label="10 mM Stock Solution", shape=cylinder, fillcolor="#FBBC05"]; Aliquot [label="Aliquot into Amber Vials"]; Store [label="Store at -20°C or -80°C\n(Protect from Light)"]; Thaw [label="Thaw Aliquot for Use"]; Dilute [label="Prepare Working Solution\n(Dilute in Culture Medium)"]; Experiment [label="Perform Experiment\n(e.g., Cell Treatment)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Equilibrate; Equilibrate -> Weigh; Weigh -> Dissolve; Dissolve -> StockSolution; StockSolution -> Aliquot; Aliquot -> Store; Store -> Thaw; Thaw -> Dilute; Dilute -> Experiment; } dot
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
This compound is a chemical compound intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and solutions. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Gardenin B solubility in DMSO and other solvents
Product Name: Gardenin B CAS Number: 2798-20-1 Molecular Formula: C₁₉H₁₈O₇[1][2] Molecular Weight: 358.34 g/mol [1][2]
Introduction
This compound is a polymethoxyflavone, a class of natural compounds known for their diverse biological activities.[3] It has demonstrated potential as an antioxidant and antitumor agent, exhibiting antiproliferative effects against various cancer cell lines, including leukemia, lung, breast, and colon cancer. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest. This compound has been identified as an inhibitor of several key cellular targets, such as USP7, Ornithine Decarboxylase (ODC), and Cathepsin D. These application notes provide detailed information on the solubility of this compound and protocols for its use in research settings.
Solubility of this compound
This compound is practically insoluble in water but is soluble in several organic solvents. Solubility can be enhanced by methods such as sonication and warming. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. For optimal results, techniques like heating and sonication are recommended to achieve the concentrations listed.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |
| DMSO | 8.33 mg/mL | 23.25 mM | Requires ultrasonic, warming, and heating to 60°C. | |
| DMSO | 3.58 mg/mL | 9.99 mM | Sonication is recommended. | |
| Water | 0.023 mg/mL (Predicted) | ~0.064 mM | Practically insoluble. | |
| Other Solvents | - | - | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |
In Vivo Formulation Solubility
For animal studies, this compound can be prepared as a suspension. It is important to add each solvent sequentially while mixing.
| Formulation | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source |
| DMSO, PEG300, Tween-80, Saline | 2.5 mg/mL | 6.98 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Requires ultrasonic. | |
| DMSO, SBE-β-CD, Saline | 2.5 mg/mL | 6.98 mM | 10% DMSO, 90% (20% SBE-β-CD in saline). Requires ultrasonic. |
Experimental Protocols
Protocol for Preparation of Stock Solutions
High-concentration stock solutions are typically prepared in DMSO. These can then be diluted in an appropriate aqueous buffer or cell culture medium for working solutions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Warming device (e.g., heat block or water bath set to 37-60°C)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (see table below).
-
Vortex the solution vigorously for 1-2 minutes.
-
To aid dissolution, place the vial in an ultrasonic bath for 10-15 minutes.
-
If necessary, warm the solution to 37°C or up to 60°C while mixing until the powder is fully dissolved.
-
Once dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
The stock solution is ready for use or storage.
Stock Solution Preparation Table (in DMSO):
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.7906 mL | 13.9532 mL | 27.9065 mL |
| 5 mM | 0.5581 mL | 2.7906 mL | 5.5813 mL |
| 10 mM | 0.2791 mL | 1.3953 mL | 2.7906 mL |
| 23.25 mM (Max) | ~0.120 mL | ~0.600 mL | ~1.200 mL |
| Data derived from MedChemExpress and GlpBio product sheets. |
Protocol for Cell-Based Assays (General Workflow)
This protocol provides a general workflow for treating cultured cells with this compound to assess its biological activity, such as cytotoxicity or apoptosis induction.
Workflow:
-
Cell Seeding: Plate cells in a suitable multi-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions.
-
Preparation of Working Solution: Dilute the this compound DMSO stock solution with a complete cell culture medium to achieve the final desired treatment concentrations. The final concentration of DMSO in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, perform the desired downstream analysis, such as:
-
Cell Viability Assay (e.g., MTT, WST-1)
-
Apoptosis Assay (e.g., Annexin V/PI staining, caspase activity)
-
Western Blotting for protein expression analysis
-
Flow Cytometry for cell cycle analysis
-
Storage and Stability
Proper storage is essential to maintain the activity of this compound.
-
Powder: Store at 4°C for short-term and -20°C for long-term (up to 3 years), protected from light.
-
Stock Solutions (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
Biological Activity and Signaling Pathways
This compound induces apoptosis in cancer cells through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This process involves the activation of multiple caspases, which are key executioners of apoptosis.
Key signaling events initiated by this compound include:
-
Caspase Activation: It triggers the cleavage and activation of initiator caspases (Caspase-2, -8, -9) and executioner caspases (Caspase-3).
-
Bcl-2 Family Regulation: It can inhibit the expression of anti-apoptotic proteins like Bcl-2.
-
PARP Cleavage: Activated Caspase-3 leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
References
Studying Apoptosis with Gardenin B: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to Gardenin B in Apoptosis Research
This compound, a methoxyflavone, has emerged as a significant inducer of apoptosis, the process of programmed cell death that is crucial for tissue homeostasis and the elimination of cancerous cells.[1][2] Research has demonstrated that this compound can trigger apoptosis in various cancer cell lines, making it a valuable tool for investigating the molecular mechanisms of cell death and for the development of novel anticancer therapies.[1][3]
This document provides detailed protocols for key assays to study this compound-induced apoptosis, summarizes its efficacy in different cancer cell lines, and illustrates the signaling pathways involved.
Quantitative Data on this compound-Induced Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HL-60 | Human Promyelocytic Leukemia | 1.6 | [3] |
| U-937 | Human Histiocytic Lymphoma | 3.0 | |
| MCF-7 | Breast Adenocarcinoma | Not explicitly found for this compound, but related flavonoids show activity. | |
| HCT116 | Colorectal Carcinoma | Not explicitly found for this compound, but related flavonoids show activity. | |
| A549 | Lung Carcinoma | Not explicitly found for this compound, but related flavonoids show activity. |
Note: While specific IC50 values for this compound in MCF-7, HCT116, and A549 cells were not found in the reviewed literature, related flavonoids have shown efficacy, suggesting these cell lines are relevant for further investigation with this compound.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-pronged mechanism underscores its potential as a robust pro-apoptotic agent.
Experimental Workflow for Studying this compound-Induced Apoptosis
A typical experimental workflow to characterize the pro-apoptotic effects of this compound is outlined below. This workflow integrates cell viability assessment, apoptosis quantification, and mechanistic studies of protein expression.
Caption: A generalized workflow for investigating the apoptotic effects of this compound.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is initiated by cellular stress and converges on the mitochondria. This compound has been shown to modulate key proteins in this pathway, leading to the release of cytochrome c and subsequent caspase activation.
Caption: this compound induces the intrinsic pathway by downregulating Bcl-2.
The Extrinsic (Death Receptor) Apoptosis Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. This compound activates this pathway, leading to the assembly of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation.
Caption: this compound initiates the extrinsic pathway via death receptor activation.
Experimental Protocols
The following are detailed protocols for the essential experiments used to characterize this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HL-60, U-937)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM). Include a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
DNA Fragmentation (Laddering) Assay
This assay qualitatively detects the hallmark internucleosomal cleavage of DNA that occurs during apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose gel (1.5%) with ethidium bromide
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Treat cells with this compound as described previously.
-
Harvest approximately 1-5 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 20 minutes to pellet cellular debris.
-
Transfer the supernatant to a new tube and treat with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 2 hours.
-
Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA from the aqueous phase with two volumes of ice-cold 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2).
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in TE buffer.
-
Load the DNA onto a 1.5% agarose gel and run the electrophoresis.
-
Visualize the DNA laddering pattern under UV light.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, harvest, and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a valuable pharmacological tool for studying the intricate signaling networks of apoptosis. The protocols and data presented here provide a robust framework for researchers to investigate its anti-cancer properties and to explore its potential as a therapeutic agent. By elucidating the molecular mechanisms by which this compound induces programmed cell death, the scientific community can pave the way for new strategies in the fight against cancer.
References
Gardenin B: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin B is a polymethoxyflavone, a class of natural compounds known for their diverse biological activities.[1][2] Sourced from various plants, including the genus Gardenia, this compound has garnered significant interest in the field of drug discovery due to its potential antioxidant, anti-inflammatory, and antitumor properties.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound's therapeutic potential.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological effects, making it a promising candidate for drug development. Its primary activities include:
-
Antitumor Activity: this compound has demonstrated antiproliferative effects against various cancer cell lines, including leukemia, lung, breast, colon, and hepatic cancers.[3] Its mechanism of action in cancer cells involves the induction of cell cycle arrest and apoptosis.
-
Enzyme Inhibition: It has been identified as an inhibitor of several key enzymes, including Ubiquitin-Specific Protease 7 (USP7), Ornithine Decarboxylase (ODC), and Cathepsin D.
-
Antioxidant Activity: this compound exhibits free radical scavenging activity, as demonstrated in DPPH and nitric oxide (NO) scavenging assays.
-
Anti-inflammatory Effects: As a flavonoid, this compound is suggested to possess anti-inflammatory properties, potentially through the modulation of pathways like NF-κB.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's biological activities.
Table 1: IC50 Values for Enzyme Inhibition and Cytotoxicity
| Target/Cell Line | IC50 Value | Reference |
| Ornithine Decarboxylase (ODC) | 6.24 µg/mL | |
| Cathepsin D | 5.61 µg/mL | |
| HCT116 (human colon carcinoma) | 46.28 ± 2.16 µM | |
| HL-60 (human leukemia) | 1.6 µM | |
| U-937 (human leukemia) | 3.0 µM |
Table 2: IC50 Values for Antioxidant Activity
| Assay | IC50 Value | Reference |
| DPPH Scavenging | 8.87 µg/mL | |
| Nitric Oxide (NO) Scavenging | 10.59 µg/mL |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis in cancer cells through the activation of both the intrinsic and extrinsic pathways, converging on the activation of executioner caspases.
Caption: this compound induces apoptosis via caspase activation.
USP7 Inhibition and p53 Activation Pathway
This compound inhibits USP7, leading to the stabilization and activation of the p53 tumor suppressor protein.
Caption: this compound inhibits USP7, leading to p53 activation.
Experimental Workflow for Cell Viability Assessment
A typical workflow to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for determining cell viability using MTT assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, U-937)
-
RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Caspase Activation
This protocol is for detecting the cleavage of caspases, a hallmark of apoptosis.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, -8, -9, -PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Look for the appearance of cleaved forms of caspases and PARP.
USP7 Inhibition Assay (Fluorogenic Assay)
This protocol provides a general guideline for screening for USP7 inhibitors.
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic USP7 substrate (e.g., Ub-AMC)
-
Assay buffer
-
This compound
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the USP7 enzyme in assay buffer.
-
Inhibitor Addition: Add this compound at various concentrations to the wells.
-
Enzyme Addition: Add the diluted USP7 enzyme to the wells containing the inhibitor and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm for AMC) over time.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition by this compound.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol is for assessing the free radical scavenging activity of this compound.
Materials:
-
This compound solution (in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (in methanol or ethanol)
-
Methanol or ethanol
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, add different concentrations of this compound solution.
-
DPPH Addition: Add a freshly prepared DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. The scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
References
- 1. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 2798-20-1: this compound | CymitQuimica [cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Gardenin B: Application Notes and Protocols for Therapeutic Agent Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gardenin B is a polymethoxyflavone, a type of flavonoid compound, naturally occurring in various plants, including Gardenia lucida and Citrus species.[1][2][3] Emerging research has highlighted its potential as a therapeutic agent due to its diverse biological activities. These properties include anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][4] This document provides detailed application notes, summarizing the quantitative data on this compound's efficacy and outlining protocols for key experiments to facilitate further research and drug development.
Potential Therapeutic Applications
-
Oncology: this compound exhibits significant antiproliferative activity against a range of cancer cell lines, including leukemia, lung, breast, colon, and hepatic cancers. Its mechanism of action in cancer cells involves the induction of apoptosis (programmed cell death) through the activation of multiple caspases and cell cycle arrest.
-
Inflammation and Oxidative Stress: The compound has demonstrated potent anti-inflammatory and antioxidant properties. It can effectively scavenge free radicals, such as DPPH and nitric oxide (NO), and reduce the production of inflammatory mediators.
-
Neuroprotection: Studies suggest that polymethoxyflavones like Gardenin A, a related compound, possess neuroprotective properties, indicating a potential therapeutic role for this compound in neurodegenerative diseases. The proposed mechanisms involve the modulation of inflammatory and antioxidant pathways in the brain.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound.
Table 1: Anti-Cancer and Cytotoxic Activity of this compound
| Cell Line | Assay | IC50 Value | Reference |
| HL-60 (Leukemia) | Cell Viability | 1.6 µM | |
| U-937 (Leukemia) | Cell Viability | 3.0 µM | |
| Various (Lung, Breast, Colon, Hepatic, Leukemia) | Antiproliferative | 12.82 - 94.63 µg/mL |
Table 2: Enzyme Inhibition and Antioxidant Activity of this compound
| Target/Assay | IC50 Value | Reference |
| Ornithine Decarboxylase (ODC) | 6.24 µg/mL | |
| Cathepsin D | 5.61 µg/mL | |
| DPPH Radical Scavenging | 8.87 µg/mL | |
| Nitric Oxide (NO) Scavenging | 10.59 µg/mL |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of several key signaling pathways.
Induction of Apoptosis in Cancer Cells
This compound induces apoptosis in cancer cells through both the intrinsic and extrinsic pathways, characterized by the activation of a caspase cascade. This leads to the cleavage of critical cellular substrates, such as PARP, and ultimately results in cell death.
References
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving Gardenin B Solubility for Cell-Based Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effectively utilizing Gardenin B in cell-based assays, with a focus on overcoming its inherent solubility challenges.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the experimental use of this compound.
Q1: My this compound powder is not dissolving in the cell culture medium. What is the recommended solvent?
A1: this compound is a hydrophobic compound with poor water solubility. The highly recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2] To facilitate dissolution, techniques such as vortexing, gentle warming to 37°C, and ultrasonication can be employed.[1][2][3] It is advisable to use a high-purity, anhydrous grade of DMSO, as absorbed water can reduce the solvent's efficacy.
Q2: After adding the this compound stock solution to my cell culture medium, a precipitate formed. Why did this happen and how can I prevent it?
A2: This phenomenon, often termed "crashing out," is a common issue when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous environment like cell culture medium. This "solvent shock" can be mitigated through several strategies:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your culture medium. Instead, perform one or more intermediate dilutions in a smaller volume of medium or a buffer like Phosphate-Buffered Saline (PBS).
-
Controlled Mixing: Introduce the this compound stock solution drop-by-drop into the pre-warmed cell culture medium while gently swirling or vortexing the container. This promotes rapid and even dispersion.
-
Manage Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as feasible, ideally at or below 0.5%, to minimize both solubility problems and potential cytotoxicity.
Q3: What is the maximum concentration of DMSO that is considered safe for my cell lines?
A3: DMSO tolerance varies among different cell lines. As a general rule, it is best to maintain the final DMSO concentration at or below 0.5%. While many common cell lines can tolerate this level, more sensitive primary cells may necessitate concentrations below 0.1%. It is imperative to always include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as your test samples but without the addition of this compound.
Q4: Are there alternative solvents to DMSO for this compound?
A4: While DMSO is the most extensively documented solvent for this compound, other organic solvents such as ethanol and dimethylformamide (DMF) are sometimes used for flavonoids. However, specific solubility data for this compound in these alternatives is limited. If you opt for a different solvent, it is critical to conduct preliminary tests to determine its solubility and to assess any potential cytotoxic effects on your specific cell line.
Q5: How can I enhance the aqueous solubility of this compound to reduce the reliance on organic solvents?
A5: The use of cyclodextrins is an effective method for increasing the water solubility of poorly soluble flavonoids like this compound. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this application. By preparing a stock solution of a pre-formed this compound/cyclodextrin complex in an aqueous buffer, you can significantly reduce the amount of organic solvent needed.
Q6: What are the proper storage conditions for this compound and its stock solution?
A6: this compound in its powdered form should be stored at 4°C and protected from light. After dissolving in a solvent such as DMSO, the stock solution should be stored in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -20°C for up to one month or at -80°C for up to six months, always with protection from light.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Methodological Notes |
| DMSO | 16.67 | 46.52 | Requires ultrasonication for dissolution. |
| DMSO | 8.33 | 23.25 | Requires a combination of ultrasonication, warming, and heating to 60°C. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 | 6.98 | Forms a suspended solution; ultrasonication is necessary. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 | 6.98 | Forms a suspended solution; ultrasonication is necessary. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions (DMSO-Based)
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a 10 µM working solution for cell-based assays.
Materials:
-
This compound powder (Molecular Weight: 358.34 g/mol )
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator (37°C)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile pipettes and tips
Procedure:
Part A: Preparing a 10 mM Stock Solution
-
Accurately weigh 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 279.1 µL of 100% DMSO to the tube to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, incubate the tube in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.
-
Visually confirm that the solution is clear and free of particulates.
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store these aliquots at -20°C or -80°C, ensuring they are protected from light.
Part B: Preparing a 10 µM Working Solution
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Ensure your complete cell culture medium is pre-warmed to 37°C.
-
A 1:1000 dilution is required. To prevent precipitation, perform this dilution in a stepwise manner:
-
Intermediate Dilution (1:10): In a sterile tube, add 2 µL of the 10 mM stock solution to 18 µL of the pre-warmed medium. Mix gently by pipetting up and down. This results in a 1 mM intermediate solution.
-
Final Dilution (1:100): Add 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed medium. Mix thoroughly by gentle vortexing or swirling.
-
-
The resulting 10 µM this compound working solution, with a final DMSO concentration of 0.1%, is now ready for application to your cell cultures.
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a more water-soluble inclusion complex of this compound using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or a suitable buffer (e.g., PBS)
-
Magnetic stir plate and stir bar
-
0.45 µm syringe filter
Procedure:
-
HP-β-CD Solution Preparation: Dissolve the desired amount of HP-β-CD in deionized water or buffer. A concentration range of 10-40% (w/v) is typically effective. Stir until the HP-β-CD is completely dissolved.
-
Complex Formation: Add this compound powder directly to the HP-β-CD solution. While the optimal molar ratio may require empirical determination, a 1:1 molar ratio is a common starting point.
-
Incubation: Vigorously stir the mixture at room temperature for 24-48 hours, ensuring it is protected from light to facilitate the formation of the inclusion complex.
-
Final Preparation:
-
For direct use, pass the solution through a 0.45 µm syringe filter to remove any undissolved material.
-
To obtain a powdered form of the complex, freeze the solution at -80°C and subsequently lyophilize it for 24-48 hours.
-
-
Working Solution Preparation: The resulting aqueous solution of the this compound/HP-β-CD complex, or the reconstituted lyophilized powder, can be sterile-filtered and diluted to the final desired concentration in your cell culture medium.
Visualizations of Mechanisms and Workflows
Signaling Pathways of this compound
This compound is known to induce apoptosis through multiple molecular mechanisms. The diagrams below illustrate two key signaling pathways affected by this compound.
Caption: this compound induces apoptosis via caspase activation.
Caption: this compound inhibits USP7, leading to p53 activation.
Experimental Workflow for this compound Preparation
The following flowchart illustrates the recommended procedure for preparing this compound for use in cell-based experiments.
Caption: Workflow for preparing this compound working solution.
References
Gardenin B Stability in Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Gardenin B in common cell culture media. Ensuring the stability of your test compound is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
Direct, comprehensive studies on the stability of this compound in specific cell culture media are currently limited. However, as a flavonoid, this compound's stability can be influenced by the typical conditions of cell culture (pH 7.2-7.4, 37°C, aqueous environment), which may lead to its degradation over time.[1] Research on structurally similar flavonoids, such as quercetin, has demonstrated significant instability in DMEM at 37°C, with stability being pH-dependent. Given these findings, it is prudent to assume that this compound may also exhibit stability challenges under standard cell culture conditions.
Q2: What are the primary factors that can affect this compound stability in my cell culture experiments?
Several factors can contribute to the degradation of flavonoids like this compound in cell culture media:[1]
-
pH: The physiological pH of most cell culture media (around 7.4) can promote the oxidation and degradation of flavonoids.[1]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Exposure to light can induce the photodegradation of light-sensitive compounds.
-
Oxygen Levels: The presence of dissolved oxygen in the media can lead to oxidative degradation.
-
Media Components: Certain components within the culture media, such as metal ions, can catalyze degradation reactions.
-
Enzymatic Degradation: Cells can metabolize the compound, and enzymes present in serum supplements (if used) may also contribute to its breakdown.
Q3: How can I determine if this compound is degrading in my experiments?
The most reliable method to assess the stability of this compound is to quantify its concentration in your cell culture medium over the time course of your experiment. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A significant decrease in the concentration of the parent this compound compound over time is a clear indicator of instability.
Q4: What are the potential consequences of this compound degradation in my experiments?
Degradation of this compound can lead to several issues, including:
-
Underestimation of Potency: A decrease in the effective concentration of the active compound can lead to an underestimation of its biological activity (e.g., IC50 values).
-
Inaccurate and Irreproducible Data: Uncontrolled degradation can introduce significant variability in your experimental results, making them difficult to reproduce.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lower than expected biological activity | Loss of active this compound due to degradation. | 1. Confirm Concentration: Analyze the concentration of this compound in your media at the beginning and end of your experiment using HPLC or LC-MS/MS. 2. Conduct a Stability Study: Perform a time-course experiment to determine the half-life of this compound under your specific culture conditions (see detailed protocol below). 3. Minimize Incubation Time: If degradation is rapid, consider using shorter incubation times for your assays. |
| High variability in results between experiments | Inconsistent degradation of this compound. | 1. Standardize Procedures: Ensure consistent preparation of this compound-containing media and minimize the time between preparation and use. 2. Protect from Light: Prepare and store this compound stock solutions and media in amber vials or wrap containers in foil to protect them from light. 3. Prepare Fresh: Prepare fresh this compound-containing media for each experiment. |
| Discoloration of the cell culture media upon addition of this compound | Oxidation or degradation of this compound. | 1. Prepare Immediately Before Use: Add this compound to the media immediately before starting your experiment. 2. Consider Antioxidants: Investigate the compatibility of adding an antioxidant, such as ascorbic acid, to your culture medium to potentially improve stability. Note that any additions should be tested for their effects on your specific cell line and experimental outcomes. |
Experimental Protocol: Assessing this compound Stability in Culture Media
This protocol provides a detailed methodology to determine the stability of this compound in a specific cell culture medium over time.
Objective: To quantify the concentration of this compound in cell culture media under standard incubation conditions (37°C, 5% CO₂) at various time points.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as used in your experiments
-
Sterile, amber microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical balance
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution. Store the stock solution at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution:
-
Dilute the this compound stock solution in your complete cell culture medium to the final working concentration used in your experiments.
-
Important: Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
-
Incubation and Sampling:
-
Aliquot the this compound-containing medium into sterile, amber microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At each designated time point, remove one tube from the incubator. The 0-hour sample should be collected immediately after preparation.
-
-
Sample Storage:
-
Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for analysis according to the requirements of your HPLC or LC-MS/MS method. This may involve protein precipitation (e.g., with cold acetonitrile) if the medium contains serum, followed by centrifugation.
-
Analyze the supernatant to quantify the concentration of intact this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound against time to determine the degradation kinetics.
-
Calculate the half-life (t½) of this compound in your specific culture medium.
-
Quantitative Data Summary
Since no direct experimental data for this compound stability was found, a template for presenting your experimental findings is provided below.
Table 1: Stability of this compound in [Specify Culture Medium] at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Measured Concentration] | [%] |
| 4 | [Measured Concentration] | [%] |
| 8 | [Measured Concentration] | [%] |
| 24 | [Measured Concentration] | [%] |
| 48 | [Measured Concentration] | [%] |
Half-life (t½) of this compound: [Calculated Value] hours
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Factors influencing the degradation of this compound in culture media.
References
preventing Gardenin B precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gardenin B. The information is designed to address common challenges, particularly the prevention of its precipitation in aqueous solutions during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Precipitation of this compound upon addition to aqueous buffer or cell culture medium.
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Question: I dissolved this compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS) or cell culture medium. What is happening and how can I prevent this?
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Answer: This is a common issue due to the low aqueous solubility of this compound.[1][2] It is practically insoluble in water.[1] When the DMSO stock is added to an aqueous environment, the this compound is no longer soluble and crashes out of solution. Here are several strategies to prevent this:
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Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your aqueous solution.
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Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity in cell-based assays.[2]
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Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can sometimes help maintain its solubility.[3]
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Intermediate dilution step: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous solution, perform an intermediate dilution in your buffer or medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
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Incorporate co-solvents: For in vivo or certain in vitro applications, a co-solvent system can be used. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
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Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavonoids, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have been shown to be effective. A formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) has been used for this compound.
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Issue 2: Gradual precipitation of this compound in the incubator over time.
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Question: My this compound solution was clear when I prepared it, but after a few hours in the incubator, I noticed a precipitate. What causes this delayed precipitation?
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Answer: This can be due to several factors:
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Temperature changes: The solubility of some compounds is temperature-dependent. A shift from room temperature to 37°C in the incubator can alter the solubility of this compound.
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pH shifts: The CO2 environment in an incubator can slightly lower the pH of the cell culture medium, which may affect the solubility of pH-sensitive compounds.
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Interaction with media components: this compound may interact with salts, proteins, or other components in the culture medium over time, leading to the formation of insoluble complexes. Serum proteins, in particular, can bind to flavonoids.
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Solution: To mitigate this, you can try the solubilization strategies mentioned in Issue 1. Additionally, preparing fresh working solutions immediately before use is highly recommended. For longer experiments, consider refreshing the medium with a freshly prepared this compound solution at intermediate time points.
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Issue 3: Inconsistent results in biological assays.
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Question: I am observing high variability in my experimental results (e.g., cell viability assays) with this compound. Could precipitation be the cause?
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Answer: Yes, inconsistent precipitation can lead to variable effective concentrations of this compound in your assays, resulting in poor reproducibility.
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Visual inspection: Always visually inspect your solutions for any signs of precipitation before and during the experiment.
-
Solubility testing: Before starting a large-scale experiment, it is advisable to perform a small-scale solubility test at your desired working concentration and conditions.
-
Fresh preparations: Always use freshly prepared dilutions of this compound for each experiment to ensure consistent concentrations.
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Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments. It is soluble in DMSO at concentrations up to 8.33 mg/mL (23.25 mM), though this may require ultrasonication and warming to 60°C. For cell culture applications, it is crucial to ensure the final DMSO concentration in the medium is non-toxic to the cells (typically <0.5%).
Q2: How should I store my this compound stock solution?
A2: Store your DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate. Protect the solution from light. When stored at -80°C, the stock solution is generally stable for up to 6 months, and at -20°C, for up to 1 month.
Q3: Can I use sonication to redissolve precipitated this compound in my aqueous solution?
A3: Gentle sonication in a water bath can sometimes help to redissolve a fine precipitate that has formed after dilution. However, this may only provide a temporary solution, and the compound might precipitate again over time. It is a better practice to optimize the formulation to prevent precipitation in the first place.
Q4: Are there any other formulation strategies to improve the solubility of this compound?
A4: Besides co-solvents and cyclodextrins, other techniques used to enhance flavonoid solubility include the formation of nanoemulsions, liposomes, and solid dispersions. These advanced formulation strategies can improve both solubility and bioavailability.
Quantitative Data on this compound Solubility
| Solvent/System | Concentration | Conditions | Source(s) |
| Water | Practically insoluble | - | |
| DMSO | 8.33 mg/mL (23.25 mM) | Ultrasonic and warming to 60°C may be required | |
| DMSO | 3.58 mg/mL (9.99 mM) | Sonication is recommended | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 mg/mL (6.98 mM) | Suspended solution, requires sonication | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (6.98 mM) | Suspended solution, requires sonication | |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | - |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol provides a step-by-step guide for preparing a working solution of this compound for a typical cell culture experiment, minimizing the risk of precipitation.
Materials:
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This compound powder
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High-purity DMSO
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes
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Water bath at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
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Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
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Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary. The solution should be clear.
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Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Prepare the Working Solution (Example for a final concentration of 10 µM):
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Pre-warm the complete cell culture medium to 37°C in a water bath.
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Intermediate Dilution (Recommended): To avoid shocking the compound with a sudden change in solvent polarity, first, create an intermediate dilution. For example, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to get a 100 µM solution. Mix gently by pipetting.
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Final Dilution: Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium to achieve the final 10 µM working concentration. Mix gently.
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate culture vessel.
-
-
Application to Cells:
-
Add the freshly prepared working solution of this compound (and the DMSO control) to your cells immediately.
-
Visually inspect the wells for any signs of precipitation under a microscope.
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Protocol: Western Blotting for Proteins Modulated by this compound
This protocol outlines the general steps for performing a Western blot to analyze changes in protein expression in cells treated with this compound.
Materials:
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Cells treated with this compound (and vehicle control)
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Ice-cold PBS
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., against cleaved caspase-3, Bcl-2, or NF-κB pathway proteins)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
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Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20) for 5-10 minutes each.
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Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
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-
Detection:
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Incubate the membrane with a chemiluminescent substrate.
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Capture the signal using an imaging system.
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Signaling Pathway and Workflow Diagrams
Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.
Caption: this compound is known to inhibit the NF-κB signaling pathway.
Caption: Experimental workflow for analyzing cell cycle arrest induced by this compound.
References
Technical Support Center: Gardenin B Experimental Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gardenin B. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a polymethoxyflavone, a type of flavonoid compound found in plants like Baccharis scandens and citrus peels.[1] In experimental settings, its primary and most studied effect is the induction of apoptosis (programmed cell death) in various cancer cell lines.[1][2] It has demonstrated significant cytotoxic effects, particularly in leukemia cells.[2]
Q2: How does this compound induce apoptosis?
This compound triggers apoptosis through a multi-faceted mechanism that involves both the intrinsic and extrinsic pathways.[2] This is characterized by:
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Caspase Activation: It leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-2 and caspase-3).
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Modulation of Bcl-2 Family Proteins: this compound can downregulate the expression of the anti-apoptotic protein Bcl-2.
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Mitochondrial Involvement: The activation of caspase-9 suggests the involvement of the mitochondrial (intrinsic) pathway, which typically involves the release of cytochrome c.
Q3: What are the known IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| HL-60 | Human Promyelocytic Leukemia | 1.6 | 72 |
| U-937 | Human Histiocytic Lymphoma | 3.0 | 72 |
| HCT116 | Human Colon Carcinoma | 46.28 | Not Specified |
Note: While antiproliferative activity has been reported in breast and lung cancer cell lines, specific IC50 values for this compound in these lines are not consistently available in the reviewed literature.
Troubleshooting Experimental Variability
Issue 1: High Variability in Cell Viability Assays (e.g., MTT Assay)
Q: We are observing inconsistent results between replicate wells in our MTT assays with this compound. What could be the cause?
A: High variability in MTT assays when using flavonoid compounds like this compound can stem from several factors:
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Compound Precipitation: this compound has low aqueous solubility. Concentrated stock solutions in DMSO, when diluted into aqueous cell culture media, can lead to precipitation, causing uneven exposure of cells to the compound.
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Solution: Prepare fresh dilutions for each experiment. Perform serial dilutions in pre-warmed media and mix thoroughly before adding to the cells. Visually inspect for any signs of precipitation.
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Direct MTT Reduction: Some flavonoids have been shown to directly reduce the MTT reagent to formazan, independent of cellular activity. This can lead to falsely elevated cell viability readings.
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Solution: Include a "compound-only" control (wells with media and this compound but no cells) to assess the direct effect of this compound on the MTT reagent.
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Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.
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Solution: Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even settling.
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Issue 2: Inconsistent Results in Western Blotting for Apoptosis Markers
Q: Our Western blot results for caspase cleavage or Bcl-2 family protein expression are not reproducible. What should we check?
A: Reproducibility in Western blotting can be challenging. Here are some key areas to troubleshoot:
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Sample Preparation and Loading: Inconsistent protein extraction, inaccurate protein quantification, or uneven loading can all lead to variability.
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Solution: Use a consistent lysis buffer and protocol. Perform a reliable protein quantification assay (e.g., BCA) and ensure equal protein loading in all lanes. Always include a loading control (e.g., GAPDH, β-actin) to normalize your results.
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Antibody Performance: The quality and specificity of your primary antibodies are critical.
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Solution: Use antibodies that have been validated for Western blotting and are specific for your target protein (e.g., cleaved caspase-3 vs. pro-caspase-3). Optimize antibody concentrations and incubation times.
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Protein Transfer: Inefficient or uneven transfer of proteins from the gel to the membrane will affect your results.
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Solution: Ensure proper sandwich assembly and transfer conditions (voltage, time) optimized for the molecular weight of your target proteins. You can use a Ponceau S stain to visualize protein transfer on the membrane before antibody incubation.
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Issue 3: Variability in qPCR Results for Gene Expression Analysis
Q: We are seeing high standard deviations in our qPCR results for Bcl-2 gene expression after this compound treatment. What could be the problem?
A: Several factors can contribute to variability in qPCR experiments:
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RNA Quality and Integrity: Degraded or impure RNA will lead to inconsistent reverse transcription and amplification.
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Solution: Use a robust RNA extraction method and assess RNA quality and integrity (e.g., using a NanoDrop or Bioanalyzer) before proceeding with cDNA synthesis.
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Primer Design and Efficiency: Poorly designed primers can result in non-specific amplification or low efficiency.
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Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve. The efficiency should be between 90-110%.
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Reverse Transcription Variability: The efficiency of the reverse transcription step can vary between samples.
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Solution: Use a consistent amount of high-quality RNA for each reaction. Ensure thorough mixing of all components.
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Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, which converge on the activation of executioner caspases. While the direct upstream targets of this compound are still under full investigation, its effects on key apoptotic players have been documented. Other flavonoids have been shown to influence the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation. While direct evidence for this compound is emerging, it is plausible that it may also modulate these pathways.
General Experimental Workflow for Investigating this compound
The following diagram outlines a typical workflow for studying the effects of this compound on cancer cells.
Troubleshooting Logic for Experimental Variability
This diagram provides a logical approach to troubleshooting common sources of variability in experiments with this compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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This compound Preparation and Treatment:
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Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
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On the day of the experiment, prepare serial dilutions of this compound in pre-warmed, complete cell culture medium.
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Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Caspase-3 Cleavage and Bcl-2 Expression
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Protocol 3: qPCR for Bcl-2 Gene Expression
-
RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a commercial kit or a TRIzol-based method.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, forward and reverse primers for Bcl-2, and primers for a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument using an appropriate cycling protocol.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for Bcl-2 and the housekeeping gene in each sample. Calculate the relative expression of Bcl-2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
References
Technical Support Center: Optimizing Gardenin B Treatment Duration In Vitro
Welcome to the technical support center for Gardenin B, a resource designed for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to help you optimize the treatment duration of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound, a methoxyflavone, primarily induces cytotoxicity in cancer cells through the activation of apoptosis (programmed cell death) and induction of cell cycle arrest.[1][2] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2] This involves the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to the cleavage of key cellular proteins like poly(ADP-ribose) polymerase (PARP).[1] Additionally, this compound can cause cell cycle arrest at the S and G2/M phases, thereby inhibiting cell proliferation.
Q2: What is a typical starting concentration and treatment duration for this compound in vitro?
A2: A typical starting point for this compound concentration is in the low micromolar range. For initial screening, a broad range of concentrations (e.g., 0.3 µM to 100 µM) can be tested. Treatment durations are cell-line dependent and can range from 6 to 72 hours. For apoptosis induction, significant effects are often observed between 24 and 48 hours. Cell cycle arrest can be detected as early as 6 hours. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. To enhance solubility, gentle warming and sonication may be necessary. Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound effective against all cancer cell lines?
A4: this compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly leukemia cell lines like HL-60 and U-937. It also shows antiproliferative activity against lung, breast, colon, and hepatic cancer cell lines. However, the sensitivity to this compound can vary considerably between different cell types. Therefore, it is essential to determine the IC50 value for your specific cell line of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Batch-to-batch variability of this compound: Natural products can have variations between batches. 2. Cell passage number and health: High passage numbers can alter cellular responses. 3. Inconsistent cell seeding density: Variations in the initial number of cells will affect the final readout. | 1. If possible, purchase a large single batch of this compound for a series of experiments. Perform a quality control check (e.g., by HPLC) if significant variability is suspected. 2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 3. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density for all experiments. |
| Low cell viability in negative control (vehicle-treated) wells | 1. High DMSO concentration: DMSO can be toxic to cells at higher concentrations. 2. Suboptimal cell culture conditions: Incorrect incubator settings, expired media, or contamination can affect cell health. | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.5%). Run a DMSO-only control to confirm. 2. Verify incubator temperature and CO2 levels. Use fresh, properly supplemented media. Regularly screen for contamination. |
| Precipitation of this compound in culture medium | 1. Poor solubility: this compound has low aqueous solubility. 2. High concentration: The compound may precipitate at higher concentrations in the aqueous environment of the culture medium. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in media. Gentle warming may help. 2. Prepare fresh dilutions for each experiment. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system if compatible with your cells. |
| U-shaped (hormetic) dose-response curve | 1. Compound precipitation at high concentrations: Precipitates can interfere with assay readings, leading to an apparent increase in viability. 2. Off-target effects: At very high concentrations, the compound may have secondary effects that counteract its cytotoxicity. | 1. Visually inspect for precipitates. If present, the data at these concentrations may not be reliable. 2. Consider the known mechanisms of this compound. If the results are reproducible, it may indicate a complex biological response that warrants further investigation with alternative assays. |
| No significant effect on cell viability | 1. Cell line resistance: The chosen cell line may be resistant to this compound's mechanism of action. 2. Suboptimal treatment duration or concentration: The treatment time may be too short, or the concentration too low to induce a response. 3. Degraded compound: Improper storage may have led to the degradation of this compound. | 1. Try a different cancer cell line known to be sensitive to flavonoids or apoptosis-inducing agents. 2. Perform a broader time-course (e.g., up to 72 hours) and dose-response (e.g., up to 100 µM) experiment. 3. Use a fresh aliquot of this compound stock solution. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Assay | Reference |
| HL-60 | Human Promyelocytic Leukemia | 1.6 | 72 | MTT | |
| U-937 | Human Histiocytic Lymphoma | 3.0 | 72 | MTT | |
| HCT116 | Human Colon Carcinoma | 46.28 | Not Specified | Not Specified | |
| Lung Cancer | Non-Small Cell Lung Cancer | IC50 12.82±0.67-94.63±1.27µg/mL | Not Specified | Not Specified | |
| Breast Cancer | Adenocarcinoma | IC50 12.82±0.67-94.63±1.27µg/mL | Not Specified | Not Specified | |
| Hepatic Cancer | Hepatocellular Carcinoma | IC50 12.82±0.67-94.63±1.27µg/mL* | Not Specified | Not Specified |
*Note: A study reported superior antiproliferative activity of this compound against lung, breast, colon, and hepatic cancer cell lines with a general IC50 range provided for a group of compounds including this compound. Specific individual IC50 values for these cell lines were not detailed.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
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This compound stock solution (in DMSO)
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
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96-well flat-bottom plates
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Multichannel pipette
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
Materials:
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This compound
-
Complete cell culture medium
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PBS
-
70% ice-cold ethanol
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RNase A solution
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Propidium Iodide (PI) staining solution
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Flow cytometer
Procedure:
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for various time points (e.g., 6, 12, 24 hours).
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Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
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Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining buffer.
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Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
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Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
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Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Caspase Activation
Materials:
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This compound
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Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, and a loading control like anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the cleavage of caspases and PARP.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Workflow for optimizing this compound treatment duration.
References
Navigating the Challenges of Gardenin B In Vivo Delivery: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the significant hurdles researchers may encounter during the in vivo delivery of Gardenin B. This polymethoxyflavone, while promising in preclinical studies, presents notable delivery challenges primarily due to its physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of my this compound so low, and how can I improve it for in vivo studies?
A1: this compound is a lipophilic flavonoid and is classified as practically insoluble in water, with a predicted aqueous solubility of only 0.023 g/L. This poor water solubility is a primary obstacle to achieving therapeutic concentrations in vivo. For initial in vivo screening, a co-solvent system can be employed. A recommended formulation is the sequential addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of up to 2.5 mg/mL, though it will be a suspended solution requiring sonication[1]. For improved solubility and stability, advanced formulation strategies are recommended.
Q2: I'm observing lower than expected efficacy in my animal models. Could this be related to bioavailability?
A2: Yes, it is highly likely. Flavonoids, in general, are known to have poor oral bioavailability due to extensive first-pass metabolism in the intestine and liver[2]. Although specific pharmacokinetic data for this compound is limited, related flavonoids like genistein exhibit low bioavailability of the active aglycone form[2]. The molecule likely undergoes significant phase II metabolism, such as glucuronidation and sulfation, leading to rapid excretion and reduced systemic exposure to the active compound[2].
Q3: What are the expected metabolic pathways for this compound, and how might they impact its activity?
A3: While specific metabolism studies on this compound are not extensively detailed in the provided results, it is reasonable to extrapolate from similar flavonoids. This compound will likely be subject to extensive phase II conjugation (glucuronidation and sulfation) in the liver and intestines. These modifications increase water solubility and facilitate rapid excretion via urine and feces. These metabolic processes convert the active this compound into inactive or less active metabolites, thereby reducing its therapeutic efficacy.
Q4: What advanced delivery strategies can I explore to enhance the in vivo performance of this compound?
A4: To overcome the challenges of poor solubility and low bioavailability, several nanodelivery systems can be employed. These strategies aim to protect this compound from premature metabolism and enhance its absorption. Promising approaches include:
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers like PLGA can improve its stability and provide controlled release.
-
Lipid-Based Nanocarriers: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can enhance the oral bioavailability of lipophilic drugs like this compound.
-
Complexation: Complexation with cyclodextrins or phospholipids (to form phytosomes) can improve the aqueous solubility and dissolution rate of flavonoids.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer during administration. | Poor aqueous solubility of this compound. | Prepare a stock solution in DMSO and for in vivo administration, use a co-solvent system like 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. Ensure thorough mixing and sonication before use. For long-term studies, consider developing a nanoparticle-based formulation. |
| High variability in efficacy between experimental animals. | Inconsistent oral absorption due to poor solubility and extensive first-pass metabolism. | Switch to an alternative route of administration like intraperitoneal injection to bypass the gastrointestinal tract and first-pass metabolism for initial efficacy studies. For oral studies, nanoparticle formulations can help standardize absorption. |
| Lack of dose-dependent response in efficacy studies. | Saturation of absorption mechanisms or rapid clearance at higher doses, a characteristic of some flavonoids exhibiting non-linear pharmacokinetics. | Perform a dose-escalation pharmacokinetic study to understand the exposure profile of this compound. Consider that higher doses may not proportionally increase systemic exposure. |
| Difficulty in detecting this compound in plasma samples. | Extensive and rapid metabolism leading to very low levels of the parent compound. | Develop analytical methods (e.g., LC-MS/MS) to detect not only the parent this compound but also its major predicted metabolites (glucuronide and sulfate conjugates) to get a complete picture of its absorption and disposition. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H18O7 | |
| Molecular Weight | 358.34 g/mol | |
| Water Solubility (Predicted) | 0.023 g/L | |
| logP (Predicted) | 3.07 | |
| In Vitro Solubility (DMSO) | 8.33 mg/mL | |
| In Vivo Formulation Solubility | 2.5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo (Rodent) Studies
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). This can be stored at -20°C for up to a month.
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Final Formulation: On the day of the experiment, add the required volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration (not exceeding 2.5 mg/mL).
-
Solubilization: Vortex the final formulation vigorously and then sonicate in a water bath until a uniform suspension is achieved.
-
Administration: Administer the formulation to the animals immediately after preparation to avoid precipitation.
Visualizations
Caption: Experimental workflow for this compound in vivo delivery.
Caption: Logical relationship of challenges and solutions.
References
Technical Support Center: Enhancing the Bioavailability of Gardenin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Gardenin B.
Disclaimer: Experimental data specifically on enhancing the bioavailability of this compound is limited. The following guidance is based on the known physicochemical properties of this compound and established bioavailability enhancement strategies for structurally similar flavonoids.
Section 1: this compound Physicochemical Properties
Understanding the inherent properties of this compound is the first step in developing strategies to improve its bioavailability. Its low aqueous solubility is a primary limiting factor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₇ | [1] |
| Molecular Weight | 358.34 g/mol | [2] |
| Water Solubility | Predicted: 0.023 g/L (practically insoluble) | |
| logP (o/w) | Predicted: 2.68 - 3.07 | |
| Solubility in DMSO | 8.33 mg/mL (with sonication and warming) | [3] |
| In Vivo Formulation (suspended solution) | 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | |
| pKa (strongest acidic) | Predicted: 9.66 |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of this compound is likely due to a combination of factors common to many flavonoids:
-
Poor Aqueous Solubility: this compound is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Limited Permeability: While specific data for this compound is unavailable, flavonoids with similar structures can have low intestinal permeability.
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First-Pass Metabolism: Flavonoids are often subject to extensive metabolism in the intestines and liver, which reduces the amount of the active compound reaching systemic circulation. A study on the related compound Gardenin A showed extensive metabolism in rats.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Based on successful approaches for other poorly soluble flavonoids, the most promising strategies are:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), or liposomes, can improve its solubility, protect it from degradation, and enhance its absorption.
-
Complexation with Cyclodextrins: Forming an inclusion complex with cyclodextrins can significantly increase the aqueous solubility of hydrophobic compounds like this compound.
Q3: How can I prepare a this compound solution for in vitro experiments?
A3: Due to its low aqueous solubility, a stock solution of this compound is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).
Q4: Are there any analytical methods to quantify this compound in biological samples?
A4: While specific, validated methods for this compound in various biological matrices were not found in the initial search, standard analytical techniques for flavonoids can be adapted. High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the most common method. The development of a specific and sensitive analytical method is a critical first step for any pharmacokinetic studies.
Section 3: Troubleshooting Guides
Issue 1: Poor dissolution of this compound in aqueous buffers during in vitro assays.
| Potential Cause | Troubleshooting Step |
| Low intrinsic solubility of this compound. | Prepare a stock solution in DMSO and add it to the aqueous buffer, ensuring the final DMSO concentration is low. Use sonication to aid dispersion. |
| Precipitation of this compound from the stock solution upon addition to the aqueous buffer. | Decrease the final concentration of this compound in the buffer. Increase the percentage of co-solvents (e.g., ethanol, polyethylene glycol) in the buffer if compatible with the experimental setup. |
| Inaccurate quantification due to undissolved particles. | Filter the solution through a 0.22 µm syringe filter before analysis to remove any undissolved particles. |
Issue 2: High variability in Caco-2 cell permeability assay results for this compound formulations.
| Potential Cause | Troubleshooting Step |
| Low apical concentration due to poor solubility. | Use a formulation approach to increase the solubility of this compound in the transport medium (e.g., cyclodextrin complex). |
| Non-specific binding of the lipophilic compound to plasticware. | Use low-binding plates and pipette tips. Include a mass balance study to determine the extent of binding. |
| Efflux by P-glycoprotein (P-gp) transporters. | Although not confirmed for this compound, many flavonoids are P-gp substrates. Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to assess efflux. |
| Cell monolayer integrity issues. | Monitor the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity. |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (Generalized)
This protocol is a general guideline for preparing this compound-loaded nanoparticles using the emulsion-evaporation method, a common technique for encapsulating hydrophobic compounds.
-
Organic Phase Preparation: Dissolve a known amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or Tween 80).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess surfactant.
-
Lyophilization: Resuspend the nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Table 2: Representative Data for Flavonoid-Loaded Nanoparticles (for illustrative purposes)
| Flavonoid | Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Fold Increase in Bioavailability (AUC) | Reference |
| Naringenin | PLGA Nanoparticles | ~137 | ~86 | Not Reported | |
| Naringenin | Liposomes | Not Reported | Not Reported | Enhanced solubility and bioavailability in rats | |
| Lutein | Nano-bilosomes | ~118 | >90 | ~70% more intestinal permeation than free lutein |
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Generalized)
This protocol describes the co-precipitation method for forming a cyclodextrin inclusion complex.
-
Cyclodextrin Solution: Dissolve a molar excess of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in deionized water with stirring.
-
This compound Solution: Prepare a concentrated solution of this compound in a suitable organic solvent (e.g., ethanol).
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Complexation: Slowly add the this compound solution to the cyclodextrin solution with continuous stirring.
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Equilibration: Stir the mixture for 24-48 hours at room temperature to allow for complex formation.
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Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain the solid inclusion complex powder.
Table 3: Representative Data for Flavonoid-Cyclodextrin Complexes (for illustrative purposes)
| Flavonoid | Cyclodextrin | Fold Increase in Solubility | Fold Increase in Bioavailability (AUC) | Reference |
| Naringenin | HP-β-CD | >400 | 7.4 | |
| Naringin | β-CD | 15 | Not Reported (improved enzymatic hydrolysis) | |
| Galangin | β-CD | Significantly Increased | Not Reported (improved biocompatibility) |
Section 5: Visualizations
Diagram 1: General Workflow for Nanoformulation of this compound
Caption: Workflow for this compound nanoformulation.
Diagram 2: Cyclodextrin Complexation to Enhance Solubility
Caption: this compound and cyclodextrin complexation.
Diagram 3: Hypothetical Signaling Pathway for Flavonoid Absorption
Caption: Flavonoid absorption and metabolism pathway.
References
Validation & Comparative
A Comparative Guide to the Apoptotic Effects of Gardenin B and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic capabilities of Gardenin B against other well-researched flavonoids. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for those investigating novel anticancer agents.
Introduction to Flavonoids as Apoptosis Inducers
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential as anticancer agents.[1] Their ability to selectively induce apoptosis, or programmed cell death, in cancer cells while exhibiting lower toxicity to normal cells makes them promising candidates for cancer therapy.[1][2] Apoptosis is a critical cellular process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[1] Flavonoids can trigger this process through various signaling pathways, making them a fertile ground for drug discovery.[3] This guide focuses on this compound, a methoxyflavonoid, and compares its apoptotic effects with other notable flavonoids like quercetin, luteolin, apigenin, and chrysin.
Comparative Analysis of Apoptotic Potency
The efficacy of flavonoids in inducing apoptosis is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of this compound and other flavonoids in human leukemia cell lines, providing a basis for comparing their cytotoxic and pro-apoptotic activities.
Table 1: IC50 Values of Flavonoids in Human Leukemia Cell Lines (HL-60 and U-937)
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 | 1.6 - 3.0 | |
| U-937 | 1.6 - 3.0 | ||
| Quercetin | HL-60 | ~7.7 | |
| Luteolin | HL-60 | 15 ± 1.1 | |
| Apigenin | HL-60 | 30 | |
| Chrysin | U-937 | 16 |
Note: The IC50 values are based on different experimental setups and incubation times as reported in the respective studies. Direct comparison should be made with caution.
Studies have shown that this compound is a more potent cytotoxic and pro-apoptotic inducer than the well-studied flavonoid, quercetin. This is evidenced by its significantly lower IC50 values in leukemia cell lines.
Signaling Pathways of Flavonoid-Induced Apoptosis
Flavonoids can initiate apoptosis through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
This compound has been shown to activate both the intrinsic and extrinsic apoptotic pathways. This dual-action mechanism contributes to its potent pro-apoptotic effects. The key molecular events in this compound-induced apoptosis include:
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Activation of Initiator Caspases: this compound induces the cleavage and activation of caspase-2, caspase-8 (extrinsic pathway), and caspase-9 (intrinsic pathway).
-
Activation of Executioner Caspases: The activation of initiator caspases leads to the cleavage and activation of the executioner caspase, caspase-3.
-
PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.
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Modulation of Bcl-2 Family Proteins: The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increased Bax/Bcl-2 ratio is a common indicator of apoptosis induction.
The following diagram illustrates the signaling pathway of this compound-induced apoptosis.
Other flavonoids such as luteolin , apigenin , and chrysin also induce apoptosis through the intrinsic and/or extrinsic pathways, often involving the modulation of the Bax/Bcl-2 ratio and activation of caspases.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the apoptotic effects of flavonoids.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the flavonoids (e.g., this compound, quercetin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of flavonoids for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
Protocol:
-
Cell Lysis: After treatment with flavonoids, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.
Conclusion
The available data strongly suggest that this compound is a potent inducer of apoptosis in cancer cells, particularly in leukemia cell lines, where it demonstrates greater efficacy than quercetin. Its ability to activate both the intrinsic and extrinsic apoptotic pathways highlights its potential as a multi-targeted anticancer agent. While other flavonoids like luteolin, apigenin, and chrysin also exhibit significant pro-apoptotic effects, direct comparative studies under standardized conditions are needed for a definitive ranking of their potency against this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of these promising natural compounds.
References
Gardenin B: A Comparative Guide to its Anticancer Activity
For researchers and scientists at the forefront of oncology drug development, the quest for novel therapeutic agents with high efficacy and minimal side effects is paramount. In this context, natural compounds have emerged as a promising reservoir of potential anticancer drugs. Gardenin B, a polymethoxylated flavonoid, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. This guide provides a comprehensive comparison of this compound's anticancer activity with other well-studied flavonoids—Quercetin, Apigenin, Luteolin, and Kaempferol—supported by experimental data and detailed protocols.
Comparative Anticancer Activity: A Quantitative Overview
The following tables summarize the in vitro anticancer activity of this compound and its flavonoid counterparts across a range of cancer cell lines. The data presented includes IC50 values, a measure of the concentration of a substance needed to inhibit a biological process by 50%, as well as the induction of apoptosis and cell cycle arrest.
Table 1: Comparative IC50 Values (µM) of Flavonoids in Various Cancer Cell Lines
| Flavonoid | HL-60 (Leukemia) | U-937 (Leukemia) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | A549 (Lung) | PC-3 (Prostate) |
| This compound | 1.6 - 3.0[1] | 1.6 - 3.0 | - | - | - | - | - |
| Quercetin | - | - | 17.2 | 55 | 20 - 35 | 8.65 (24h) | - |
| Apigenin | 30 | - | 2.30 | 4.07 | - | - | - |
| Luteolin | 12.5 | - | - | 35 (48h) | - | - | - |
| Kaempferol | - | - | - | - | 53.6 | - | 58.3 |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is a compilation from various studies and serves as a comparative reference.
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Flavonoid | Cancer Cell Line | Apoptosis Induction (%) | Cell Cycle Arrest |
| This compound | HL-60 | Significant increase in sub-G1 population | S and G2/M phase |
| Quercetin | MDA-MB-231 | ~15% at 20µM (48h)[2] | S and G2/M phase[2] |
| Apigenin | Cervical Cancer Cells | ~100% Annexin V positive at IC50 (48h)[3] | G2/M phase[4] |
| Luteolin | HeLa | Early apoptosis: 12.4% at 20µM (48h) | Sub-G1 phase |
| Kaempferol | MDA-MB-453 | Sub-G0 increase up to 31.90% at 50µM (48h) | G2/M phase |
Delving into the Mechanisms: Signaling Pathways
The anticancer activity of these flavonoids is intricately linked to their ability to modulate various intracellular signaling pathways that govern cell proliferation, survival, and death.
This compound's Pro-Apoptotic Mechanism
This compound has been shown to induce apoptosis in human leukemia cells through the activation of both the extrinsic and intrinsic apoptotic pathways. This process is characterized by the activation of multiple caspases, including caspase-2, -3, -8, and -9, and is notably independent of the generation of reactive oxygen species (ROS).
Comparative Signaling Pathways of Alternative Flavonoids
Quercetin, apigenin, luteolin, and kaempferol share some mechanistic similarities with this compound, but also exhibit distinct actions on various signaling cascades.
Experimental Protocols: A Guide to Validation
To facilitate the independent validation and further exploration of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the flavonoid of interest and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the desired concentration of the flavonoid for the specified time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining of DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Culture and treat cells with the flavonoid of interest.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound demonstrates potent anticancer activity, particularly in leukemia cell lines, by inducing apoptosis through caspase activation. When compared to other flavonoids like quercetin, apigenin, luteolin, and kaempferol, this compound exhibits comparable or, in some cases, superior cytotoxic effects. The diverse mechanisms of action of these flavonoids, primarily targeting key signaling pathways such as PI3K/Akt and MAPK, underscore their potential as valuable candidates for further preclinical and clinical investigation in the development of novel cancer therapies. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Evidence for Synergistic Effects of Gardenin B in Combination Therapies
Despite a comprehensive review of available scientific literature, no specific studies detailing the synergistic effects of Gardenin B with other compounds were identified. Current research primarily focuses on the standalone anti-proliferative, antioxidant, and anti-inflammatory properties of this compound. While the field of pharmacology actively investigates the synergistic potential of natural compounds to enhance therapeutic outcomes, particularly in cancer treatment, this compound has not yet been a significant subject of such combination studies.
This guide will, therefore, provide a general framework for understanding and evaluating synergistic effects, using examples from other well-researched flavonoids. This information is intended to serve as a resource for researchers and drug development professionals interested in designing and interpreting studies on potential synergistic interactions.
Understanding and Quantifying Synergy
Drug synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This can lead to improved therapeutic efficacy, reduced dosages, and potentially minimized side effects. A common method for quantifying synergy is the Chou-Talalay method, which calculates a Combination Index (CI).
Table 1: Interpretation of Combination Index (CI) Values
| CI Value | Interpretation |
| < 0.9 | Synergism |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
Experimental Protocol: Chou-Talalay Method for Synergy Analysis
The following is a generalized protocol for determining the synergistic effects of two compounds (Compound A and Compound B) on cancer cell viability.
1. Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of Compound A and this compound (or another compound of interest) in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each compound individually and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Treat the cells with the single agents and the combinations for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
3. Cell Viability Assay (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Use software like CompuSyn to input the dose-effect data for the single agents and their combinations.
-
The software will generate CI values for different effect levels (e.g., CI at 50%, 75%, and 90% growth inhibition).
Visualizing Experimental Workflows and Signaling Pathways
Graphviz is a useful tool for creating clear diagrams of experimental workflows and biological pathways.
Caption: A generalized workflow for assessing drug synergy using the MTT assay.
Potential Signaling Pathways for Flavonoid Synergy
While specific synergistic pathways for this compound are unknown, other flavonoids have been shown to synergize with chemotherapeutic agents by modulating key cancer-related signaling pathways. For example, a flavonoid might inhibit a pro-survival pathway that is upregulated in response to a chemotherapy drug, leading to enhanced apoptosis.
Caption: Hypothetical synergistic interaction between a flavonoid and a chemotherapeutic agent.
Conclusion
The exploration of synergistic interactions involving this compound represents a promising but currently unexplored area of research. The methodologies and concepts outlined in this guide, drawn from studies of other flavonoids, provide a solid foundation for future investigations into the potential combination therapies involving this compound. As new research emerges, a more direct comparison of this compound's synergistic effects will be possible. Researchers are encouraged to investigate the potential of this compound in combination with existing anticancer agents to potentially uncover novel and more effective treatment strategies.
Unraveling the Therapeutic Potential of Gardenin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gardenin B, a polymethoxyflavone found in plants like Gardenia lucida and Citrus reticulata, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive cross-validation of research findings on this compound, offering an objective comparison with alternative compounds and detailing the experimental frameworks used to elucidate its effects.
Comparative Analysis of Biological Activity
This compound has demonstrated notable efficacy in several therapeutic areas, primarily as an anticancer, antioxidant, and anti-inflammatory agent. To provide a clear perspective on its performance, this section compares its activity with other well-researched flavonoids, namely Quercetin and its own structural analog, Gardenin A.
Anticancer Activity
This compound exhibits significant cytotoxic effects against a range of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Table 1: Comparative Cytotoxicity (IC50 values in µM) of this compound and Quercetin against Various Cancer Cell Lines.
| Cell Line | This compound | Quercetin | Reference |
|---|---|---|---|
| HL-60 (Leukemia) | 1.6 - 3.0 | >100 | [1] |
| U-937 (Leukemia) | 3.0 | >100 | [1] |
| HCT116 (Colon) | 46.28 | 5.79 | [2][3] |
| MCF-7 (Breast) | 30.0 | 73.0 | [4] |
| HepG2 (Liver) | 12.82 (µg/mL) | 120 (24h) | |
Note: Lower IC50 values indicate higher potency.
As evidenced in Table 1, this compound demonstrates superior cytotoxicity against leukemia cell lines (HL-60 and U-937) compared to Quercetin. However, for colon cancer cells (HCT116), Quercetin appears to be more potent.
Neuroprotective and Anti-inflammatory Activity
While this compound is a potent antioxidant and anti-inflammatory agent, its structural analog, Gardenin A, has shown more promise in the realm of neuroprotection.
Table 2: Comparison of the Biological Activities of this compound and Gardenin A.
| Activity | This compound | Gardenin A | Key Findings |
|---|---|---|---|
| Anticancer | Potent inducer of apoptosis in leukemia cells. | Limited data on anticancer activity. | This compound is a more established anticancer agent. |
| Neuroprotection | Not neuroprotective. | Neuroprotective in models of Parkinson's disease. | Gardenin A shows specific promise for neurodegenerative diseases. |
| Anti-inflammatory | Strong anti-inflammatory properties. | Exhibits anti-inflammatory effects. | Both compounds show anti-inflammatory potential. |
| Antioxidant | Strong antioxidant activity. | Possesses antioxidant properties. | Both compounds are effective antioxidants. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its analogs are underpinned by their interaction with key cellular signaling pathways.
This compound and the USP7/p53 Pathway in Cancer
This compound has been identified as a natural inhibitor of Ubiquitin-specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of several proteins, including MDM2, a key negative regulator of the tumor suppressor protein p53. By inhibiting USP7, this compound leads to the degradation of MDM2, which in turn allows for the accumulation and activation of p53. Activated p53 then transcriptionally activates target genes that induce cell cycle arrest and apoptosis, thereby exerting its anticancer effects.
Gardenin A and the NRF2/NF-κB Pathway in Neuroprotection
Gardenin A exerts its neuroprotective effects by modulating the NRF2 and NF-κB signaling pathways. NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. NF-κB, on the other hand, is a key regulator of inflammation. Gardenin A has been shown to activate the NRF2 pathway, leading to an enhanced antioxidant response. Concurrently, it inhibits the pro-inflammatory NF-κB pathway, thereby reducing neuroinflammation. This dual action contributes to its neuroprotective properties.
Experimental Protocols
To ensure the reproducibility and cross-validation of the cited research, this section provides an overview of the key experimental methodologies employed.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Overview:
-
Cell Seeding: Cancer cells (e.g., HL-60, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound, Quercetin, or other test compounds for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is determined.
Apoptosis Detection by Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to observe the activation of key apoptotic proteins like caspases.
Protocol Overview:
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to apoptotic markers (e.g., cleaved caspase-3, PARP) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. It can be used to determine the distribution of cells in different phases of the cell cycle.
Protocol Overview:
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed.
-
Fixation: Cells are fixed (e.g., with ethanol) to preserve their cellular structure.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is analyzed to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The research findings compiled in this guide highlight the significant therapeutic potential of this compound, particularly in the field of oncology. Its ability to induce apoptosis and cell cycle arrest in cancer cells, primarily through the inhibition of the USP7/p53 pathway, makes it a compelling candidate for further drug development. While its neuroprotective effects are less pronounced than its analog, Gardenin A, its potent antioxidant and anti-inflammatory properties warrant further investigation for other therapeutic applications. The provided experimental protocols offer a foundational framework for researchers to validate and expand upon these findings. Future research should focus on in-vivo studies to confirm the efficacy and safety of this compound and to explore its potential in combination therapies.
References
The Preclinical Feasibility of Gardenin B: A Comparative Guide for Researchers
For Immediate Release
A comprehensive review of preclinical data suggests that Gardenin B, a naturally occurring methoxyflavone, warrants further investigation as a potential anti-cancer therapeutic. While no human clinical trials have been conducted, in vitro studies highlight its potential as an inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key regulator in cellular processes frequently dysregulated in cancer. This guide provides a comparative analysis of this compound against other preclinical USP7 inhibitors, offering researchers, scientists, and drug development professionals a data-driven overview of the current landscape.
Executive Summary
This compound has demonstrated cytotoxic effects against leukemia cell lines by inhibiting USP7 and other cancer-related enzymes, leading to apoptosis and cell cycle arrest.[1][2][3] This places it in a competitive landscape with several other small molecule USP7 inhibitors that are also in preclinical development. Notably, no USP7 inhibitors have advanced to clinical trials, underscoring the early-stage nature of this therapeutic target. This guide aims to provide a clear, objective comparison of the available preclinical data to aid in the evaluation of this compound's clinical trial feasibility.
Comparative Analysis of Preclinical USP7 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound and its preclinical competitors. It is important to note that direct comparisons are challenging due to the use of different cancer cell lines and animal models across studies.
Table 1: In Vitro Cytotoxicity (IC50) of USP7 Inhibitors against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HL-60 | Acute Promyelocytic Leukemia | 1.6[1][3] |
| U-937 | Histiocytic Lymphoma | 3.0 | |
| P5091 | Multiple Myeloma Cell Lines | Multiple Myeloma | 6-14 |
| T47D | Breast Cancer | ~10 | |
| MCF7 | Breast Cancer | ~10 | |
| L-NET Cell Lines | Lung Neuroendocrine Tumor | Not specified, dose-dependent cytotoxicity observed | |
| GNE-6640 | HCT116 | Colon Cancer | <10 (in a panel of 108 cell lines) |
| GNE-6776 | HCT116, SJSA-1, EOL-1, MCF7 | Colon Cancer, Osteosarcoma, Acute Myeloid Leukemia, Breast Cancer | Not specified, induces tumor cell death |
| FT671 | MM.1S | Multiple Myeloma | 0.033 |
| FT827 | MCF7 | Breast Cancer | 0.1-2 (inhibition of USP7 probe reactivity) |
Table 2: In Vivo Efficacy of USP7 Inhibitors in Xenograft Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings |
| This compound | - | - | - | No in vivo data available |
| P5091 | ARP-1 MM xenograft | Multiple Myeloma | 10 mg/kg, IV, twice weekly for 3 weeks | Inhibited tumor growth and prolonged survival. |
| HCT116 xenograft | Colorectal Cancer | Not specified | Suppressed tumor growth. | |
| Lewis lung carcinoma | Lung Cancer | 40 mg/kg | Reduced tumor growth by 73%. | |
| GNE-6776 | A549 xenograft | Non-Small Cell Lung Cancer | 15 and 30 mg/kg | Significantly inhibited tumor growth. |
| FT671 | MM.1S xenograft | Multiple Myeloma | 100 and 200 mg/kg, oral gavage, daily | Dose-dependent tumor growth inhibition. |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these inhibitors is the targeting of the USP7-p53 signaling pathway. Inhibition of USP7 leads to the destabilization of MDM2, a key negative regulator of the tumor suppressor p53. This results in the accumulation of p53, triggering downstream effects such as cell cycle arrest and apoptosis.
The preclinical evaluation of these compounds typically follows a standardized workflow to assess their therapeutic potential.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
USP7 Enzyme Activity Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the deubiquitinating activity of USP7.
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds and a known USP7 inhibitor (positive control)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Dilute the USP7 enzyme and test compounds to the desired concentrations in assay buffer.
-
Add the test compound or control to the wells of the 384-well plate.
-
Add the USP7 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-AMC substrate.
-
Measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.
Conclusion and Future Directions
The preclinical data for this compound indicates a promising starting point for further investigation. Its inhibitory activity against USP7 and cytotoxic effects in leukemia cell lines are encouraging. However, the lack of in vivo data is a significant gap that needs to be addressed to assess its true therapeutic potential. Future studies should focus on:
-
Head-to-head in vitro comparisons: Testing this compound and its alternatives against a standardized panel of cancer cell lines to provide a more direct comparison of their potency and spectrum of activity.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in relevant xenograft models to determine its efficacy, optimal dosing, and potential toxicity.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Assessing the absorption, distribution, metabolism, and excretion of this compound to understand its behavior in a biological system.
-
Mechanism of action studies: Further elucidating the specific molecular interactions of this compound with USP7 and other potential targets to refine its therapeutic rationale.
By systematically addressing these research questions, the scientific community can build a robust dataset to determine the feasibility of advancing this compound into clinical trials for the treatment of cancer.
References
A Comparative Analysis of Gardenin B and Its Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Anticancer Properties of Gardenin B and Structurally Related Polymethoxylated Flavonoids.
This compound, a polymethoxylated flavonoid (PMF) found in citrus peels, has demonstrated significant potential as an anticancer agent. Its unique chemical structure and biological activity have spurred interest in its analogs, both natural and synthetic, as potential therapeutic candidates. This guide provides a comprehensive comparative analysis of this compound and its structurally related PMFs—nobiletin, tangeretin, and sinensetin—focusing on their anticancer efficacy, underlying molecular mechanisms, and the experimental methodologies used to evaluate them.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of this compound and its analogs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific flavonoid and the cancer cell type. The following tables summarize the reported IC50 values for this compound and its analogs, providing a quantitative comparison of their antiproliferative activities.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Its Analogs against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound | HL-60 | Leukemia | 1.6 | 72 |
| U-937 | Leukemia | 3.0 | 72 | |
| Nobiletin | ACHN | Renal Carcinoma | ~80-120 | 24 |
| Caki-2 | Renal Carcinoma | ~40-80 | 24 | |
| HT-29 | Colon Cancer | 46.2 | Not Specified | |
| HCT116 | Colon Cancer | 37 | Not Specified | |
| MCF-7 | Breast Cancer | 200 | Not Specified | |
| T47D | Breast Cancer | 200 | Not Specified | |
| Tangeretin | MDA-MB-468 | Breast Cancer | 0.25 | Not Specified |
| MCF-7 | Breast Cancer | 39.3 | Not Specified | |
| PC-3 | Prostate Cancer | 22.12 | Not Specified | |
| DU145 | Prostate Cancer | 46.60 | Not Specified | |
| A549 | Lung Cancer | 118.5 | 24 | |
| Sinensetin | MDA-MB-468 | Breast Cancer | 0.2 | 96 |
| MCF-7 | Breast Cancer | 131.5 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 97.45 | Not Specified | |
| CHO | Ovarian Cancer | 10 | 24 | |
| HeLa | Cervical Cancer | 50 | 24 |
Note: IC50 values are compiled from various studies and should be interpreted with caution due to potential variations in experimental conditions.
Mechanisms of Action: A Comparative Overview of Signaling Pathways
This compound and its analogs exert their anticancer effects by modulating multiple intracellular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest. While they share some common mechanisms, there are also distinct differences in their molecular targets.
This compound: A Multi-Caspase Activator
This compound is a potent inducer of apoptosis in leukemia cells. Its mechanism is characterized by the activation of both the intrinsic and extrinsic apoptotic pathways, involving a cascade of caspase enzymes.[1][2]
Nobiletin: Targeting the SRC/AKT/STAT3 and Apoptotic Pathways
Nobiletin has been shown to inhibit cell viability in renal carcinoma cells by targeting the SRC/AKT/STAT3 signaling cascade.[3] It also induces apoptosis through the mitochondrial pathway by altering the balance of Bcl-2 family proteins and activating effector caspases.[2]
Tangeretin: A Modulator of Multiple Pro-Survival and Apoptotic Pathways
Tangeretin exhibits broad anticancer activity by modulating several key signaling pathways, including the PI3K/Akt and MAPK pathways.[4] It induces apoptosis through both extrinsic (Fas/FasL) and intrinsic (mitochondrial) pathways, involving the activation of multiple caspases.
Sinensetin: Induction of Apoptosis and Autophagy via ROS/JNK and Akt/mTOR Signaling
Sinensetin has been shown to induce both apoptosis and autophagy in human T-cell lymphoma cells. This dual mechanism is mediated through the activation of the ROS/JNK signaling pathway and the inhibition of the pro-survival Akt/mTOR pathway.
References
- 1. Sinensetin induces apoptosis and autophagy in the treatment of human T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Evaluating the Specificity of Gardenin B as a USP7 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in cell cycle progression and apoptosis, most notably the tumor suppressor p53 and its primary negative regulator, MDM2. The discovery of small molecule inhibitors of USP7 holds significant therapeutic promise. Gardenin B, a natural flavonoid, has been identified as a potential inhibitor of USP7.[1][2] This guide provides a comparative evaluation of the specificity of this compound as a USP7 inhibitor, contrasting it with established synthetic inhibitors and detailing the experimental protocols required for such an assessment.
Inhibitor Activity Profile
A direct comparison of the inhibitory potency of this compound with well-characterized USP7 inhibitors is essential for evaluating its potential as a selective therapeutic agent. While a specific enzymatic IC50 value for this compound against USP7 has not been reported in the available literature, its cytotoxic effect on the HCT116 colon cancer cell line, which is known to be sensitive to USP7 inhibition, has been documented.
| Inhibitor | Target(s) | IC50 / EC50 | Cell-based Activity (HCT116) | Reference |
| This compound | USP7, Ornithine Decarboxylase (ODC), Cathepsin D | Not Reported | IC50: 46.28 ± 2.16 μM | [1][2] |
| P22077 | USP7, USP47 | EC50: 8.01 μM (USP7) | Induces apoptosis in p53 wild-type cells | |
| FT671 | USP7 | IC50: 52 nM (enzymatic) | Increases p53 levels |
Note: The lack of direct enzymatic IC50 values for this compound against USP7 and a panel of other deubiquitinases (DUBs) is a significant gap in the current understanding of its specificity. The reported cellular IC50 likely reflects a combination of on-target (USP7) and potential off-target effects.
USP7 Signaling Pathway
USP7 plays a pivotal role in the p53-MDM2 feedback loop. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Inhibition of USP7 leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.
References
Safety Operating Guide
Proper Disposal of Gardenin B: A Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: Gardenin B, like all laboratory chemicals, requires careful handling and disposal. This guide provides essential procedural information. However, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory compliance. Never dispose of this compound down the drain or in regular solid waste streams.
This document outlines the standard operational procedures for the safe and compliant disposal of this compound, a methoxyflavone compound used in research. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Step-by-Step Disposal Protocol for this compound Waste
The primary principle for managing laboratory waste is to treat all chemical substances as hazardous unless explicitly confirmed otherwise by a safety professional.[1][2] The following procedure details the disposal process for solid this compound and materials contaminated with it.
-
Containment:
-
Carefully sweep up solid this compound waste, avoiding dust formation.[3]
-
Place the waste into a designated, leak-proof, and sealable container.[3][4] The container must be compatible with the chemical; for solid waste, a high-density polyethylene (HDPE) container is generally suitable.
-
Keep the waste container securely closed except when adding waste.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.
-
The label must clearly state "Hazardous Waste" and include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that this compound waste is segregated from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizers away from flammable materials.
-
-
Disposal Request:
-
Once the container is full or you have no further use for it, submit a chemical waste pickup request to your institution's EHS or hazardous waste management department.
-
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the designated solid chemical waste container.
-
Empty Containers: A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface the original label and dispose of the container as regular trash or according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Waste Accumulation Limits
Laboratories are subject to strict limits on the amount of hazardous waste that can be stored in a Satellite Accumulation Area. The following table summarizes the federal guidelines, though institutional limits may be stricter.
| Waste Type | Maximum Volume in Satellite Accumulation Area |
| Hazardous Waste | 55 gallons |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) |
| Data sourced from the University of Pennsylvania Environmental Health & Radiation Safety. |
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the disposal workflow and the decision-making process for managing chemical waste in a laboratory setting.
Caption: Workflow for the proper disposal of solid this compound waste.
Caption: Decision process for classifying laboratory chemical waste.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Gardenin B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive compounds like Gardenin B. Adherence to strict safety protocols not only protects personnel from potential hazards but also maintains the integrity of the experimental workflow. This guide provides essential, immediate safety and logistical information for handling this compound, from initial receipt to final disposal.
Personal Protective Equipment (PPE): A Task-Based Approach
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The specific level of PPE required depends on the nature of the task being performed. This compound, a methoxyflavone, requires careful handling to avoid contact with skin and eyes and to prevent the inhalation of its dust particles.[1]
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Receiving and Unpacking | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Face shield |
| Weighing and Handling Solid this compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers- Respiratory protection (dust mask) for large quantities[1] |
| Preparing and Handling this compound Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, especially when using organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Protective gloves must comply with standards such as EU Directive 89/686/EEC and EN 374.[1] Always dispose of contaminated gloves in accordance with applicable laws and good laboratory practices, and wash hands thoroughly after handling.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks throughout the entire experimental process. The following workflow outlines the key steps for safe handling and disposal.
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Before opening, allow the product to equilibrate to room temperature for at least one hour.[2]
-
Store this compound in a cool, dry, and dark place, away from incompatible materials.
Handling and Preparation:
-
Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent inhalation of fine powders. Ensure appropriate exhaust ventilation is in place.
-
Procedure: Before beginning, ensure the work area is clean and uncluttered. Don the appropriate PPE as outlined in the table above. Use dedicated spatulas and weighing boats for handling the solid powder. Avoid actions that could generate dust. When dissolving, add the solvent to the powder slowly to prevent splashing.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound must be treated as chemical hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
